molecular formula C6H15ClN2 B1582886 Cyclohexylhydrazine hydrochloride CAS No. 30929-57-8

Cyclohexylhydrazine hydrochloride

Cat. No.: B1582886
CAS No.: 30929-57-8
M. Wt: 150.65 g/mol
InChI Key: JZRHODNPRNTXKO-UHFFFAOYSA-N
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Description

Cyclohexylhydrazine hydrochloride (CAS 24214-73-1) is a white to almost white crystalline powder with the molecular formula C6H14N2·HCl and a molecular weight of 150.65 g/mol . This compound is characterized by a melting point range of 110°C to 114°C and should be stored in a cool, dark place, preferably at room temperature or below 15°C . It is recommended to handle this air and light-sensitive material under inert gas and in a well-ventilated environment due to its hygroscopic nature and hazardous properties . As a hydrazine derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its application extends to the development of new chemical entities, where its hydrazine functional group can undergo condensation reactions to form hydrazones or serve as a precursor for more complex nitrogen-containing structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and adhere to all recommended handling precautions, including wearing appropriate personal protective equipment .

Properties

IUPAC Name

cyclohexylhydrazine;hydrochloride
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InChI

InChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRHODNPRNTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20947029
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
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Molecular Weight

150.65 g/mol
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CAS No.

30929-57-8, 24214-73-1
Record name Hydrazine, cyclohexyl-, hydrochloride (1:?)
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Record name Hydrazine, cyclohexyl-, hydrochloride
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Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
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Record name Cyclohexylhydrazine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Cyclohexylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylhydrazine hydrochloride (CAS No: 24214-73-1) is a crucial chemical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block stems from the reactive hydrazine moiety attached to a cyclohexyl group, which is stabilized as a hydrochloride salt.[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring safety, and developing robust analytical methods. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by experimental protocols and data analysis.

Chemical Identity and Structure

This compound is the hydrochloride salt of cyclohexylhydrazine. The presence of the cyclohexyl ring and the hydrazine group imparts specific reactivity to the molecule, making it a versatile reagent in organic synthesis.[1]

  • IUPAC Name: cyclohexylhydrazine;hydrochloride[3]

  • CAS Number: 24214-73-1[4][5]

  • Molecular Formula: C₆H₁₅ClN₂[3][4]

  • Molecular Weight: 150.65 g/mol [3]

  • Canonical SMILES: C1CCC(CC1)NN.Cl[3]

  • InChI Key: JZRHODNPRNTXKO-UHFFFAOYSA-N[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Appearance White to almost white crystalline powder[1][4][5]
Melting Point 110-114 °C[4][5]
Boiling Point 210.9 °C at 760 mmHg[4]
Flash Point 91.7 °C[4]
Solubility Soluble in water[4][5][6]
Vapor Pressure 0.188 mmHg at 25°C[4]
pKa Data not readily available in cited sources.
XLogP3 2.67560[4]

Expert Insights: The melting point range of 110-114 °C suggests a relatively pure compound, which is crucial for predictable reactivity in sensitive organic syntheses.[4][5] Its solubility in water is expected for a hydrochloride salt. However, the XLogP3 value of 2.67560 indicates a degree of lipophilicity, which can be advantageous for reactions in organic solvents.[4] The lack of readily available pKa data highlights an area for further experimental investigation, as this property is fundamental to understanding its behavior in acidic or basic reaction media.

Stability and Storage

Proper storage and handling are essential to maintain the integrity of this compound.

  • Stability: The compound is stable under recommended storage conditions but is hygroscopic, meaning it can absorb moisture from the air.[7] It is also sensitive to air, moisture, and light.[8]

  • Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moist air or water should be avoided.[7]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids are incompatible with this compound.[7]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7]

  • Storage Recommendations: Store in a tightly closed container in a dry and well-ventilated place. It is often recommended to store at 0°C.

Trustworthiness of Protocols: The stability of this compound is a critical parameter. A self-validating stability study would involve subjecting the compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) and developing a stability-indicating analytical method, typically by HPLC, that can separate the intact drug from its degradation products.[9][10]

Experimental Protocols for Characterization

Determination of Melting Point

Principle: The melting point is a key indicator of purity. A sharp melting range suggests a high-purity compound.

Methodology (Capillary Method):

  • Finely powder a small amount of the crystalline this compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.

Determination of Solubility

Principle: Solubility data is crucial for reaction setup and purification processes. The shake-flask method is a standard for determining thermodynamic solubility.[11]

Methodology (Shake-Flask Method):

  • Add an excess amount of this compound to a series of vials containing a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane).

  • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent.

  • Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Solubility Determination Workflow A Add excess solid to solvent B Equilibrate at constant temperature A->B C Filter supernatant B->C D Analyze concentration (e.g., HPLC) C->D E Calculate solubility D->E

Caption: General workflow for solubility determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. Expected characteristic peaks would include N-H stretching for the hydrazine group and C-H stretching for the cyclohexyl ring.[3][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the chemical environment of the hydrogen atoms. The spectrum would show signals corresponding to the protons on the cyclohexyl ring and the hydrazine group.[3][13][14]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[3][12]

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation.[12][15]

Expertise in Interpretation: The combined analysis of IR, NMR, and MS spectra provides a comprehensive and definitive identification of the compound.[12][15] For instance, the presence of a molecular ion peak in the mass spectrum corresponding to the molecular weight of the free base (cyclohexylhydrazine) would be expected, along with characteristic fragmentation patterns. The NMR spectra would confirm the connectivity of the atoms.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Classification: It is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[8] Use a respirator if dust is generated.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[16]

  • Handling: Use only in a chemical fume hood.[7] Avoid dust formation.[7]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds.[1][17] Its applications span various fields:

  • Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules and new drug candidates.[1][2]

  • Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

  • Material Science: Hydrazine derivatives can be used as cross-linking agents or monomers in polymer chemistry to create materials with enhanced properties.[2]

The reliable availability of high-purity this compound is crucial for successful research and development efforts in these areas.[1]

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. A thorough understanding and application of this knowledge are critical for researchers and scientists in drug development and other fields to ensure safe handling, optimize synthetic routes, and achieve reliable and reproducible results. Further experimental determination of properties like pKa would be beneficial to the scientific community.

References

Cyclohexylhydrazine hydrochloride reactivity and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Cyclohexylhydrazine Hydrochloride

Abstract

This compound (CAS No: 24214-73-1) is a pivotal chemical intermediate, instrumental in the synthesis of a wide array of complex molecules within the pharmaceutical, agrochemical, and material science sectors.[1] Its unique reactivity, conferred by the hydrazine moiety stabilized as a hydrochloride salt, makes it a versatile building block for creating novel compounds.[1][2] However, this inherent reactivity also necessitates a thorough understanding of its stability profile to ensure the quality, safety, and efficacy of downstream products. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the chemical reactivity, stability limitations, and degradation pathways of this compound. It further outlines field-proven experimental protocols for assessing its stability, including forced degradation studies, the development of stability-indicating analytical methods, and drug-excipient compatibility screening. The causality behind experimental choices is emphasized to provide a self-validating framework for robust and reliable stability assessments.

Introduction to this compound

The utility of this compound in modern organic synthesis is well-established. Its structure, which combines a bulky, non-aromatic cyclohexyl group with a highly reactive hydrazine functional group, allows for diverse chemical transformations. This makes it an invaluable precursor in the development of heterocyclic compounds and other complex molecular architectures central to drug discovery.[1][2]

Physicochemical Properties

A comprehensive understanding of the compound's basic properties is the foundation of any stability study. These characteristics influence its handling, storage, and behavior in various experimental conditions.

PropertyValueReference
CAS Number 24214-73-1[1][3][4]
Molecular Formula C₆H₁₅ClN₂[3][4]
Molecular Weight 150.65 g/mol [3][4]
Appearance White crystalline powder[1]
Purity Typically ≥97% or 99%[1][3]
Melting Point 110-114 °C
Solubility Information not widely available, but expected to be soluble in water.
Hygroscopicity Hygroscopic[5]

Chemical Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic nature of the terminal nitrogen atom in the hydrazine group. The hydrochloride salt form enhances its stability and handling compared to the free base, but the fundamental reactivity remains.

Key Synthetic Transformations: Hydrazone Formation

One of the most common applications of cyclohexylhydrazine is its condensation reaction with aldehydes and ketones to form cyclohexylhydrazones. This reaction is a cornerstone of synthetic chemistry, often serving as a key step in the synthesis of nitrogen-containing heterocyclic rings like pyrazoles and indoles.

The choice to perform this reaction under mildly acidic conditions is causal; acid catalysis is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, excessively low pH will fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexylhydrazine Cyclohexylhydrazine (Nucleophile) Carbinolamine Carbinolamine Intermediate Cyclohexylhydrazine->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde / Ketone (Electrophile) Carbonyl->Carbinolamine Hydrazone Cyclohexylhydrazone Carbinolamine->Hydrazone Dehydration (Rate-limiting step) Water Water Carbinolamine->Water

Caption: Mechanism of Cyclohexylhydrazone Formation.

Oxidation-Reduction Reactions

The hydrazine moiety is susceptible to oxidation.[6] Reactions with common oxidizing agents can lead to the formation of various products, depending on the reagent and conditions. This susceptibility is a critical consideration during synthesis, purification, and storage, as exposure to atmospheric oxygen (autoxidation) or incompatible oxidizing agents can lead to degradation.[5][7] Conversely, the hydrazine group can be utilized in reduction reactions, most notably the Wolff-Kishner reduction, to deoxygenate ketones and aldehydes to their corresponding alkanes.[6]

Stability Profile and Degradation Pathways

Ensuring the stability of this compound is paramount for its successful application. Degradation can lead to the formation of impurities, loss of potency, and potentially toxic byproducts.

Factors Influencing Stability

Several environmental factors can compromise the stability of the compound. A systematic evaluation of these factors is essential to define appropriate storage and handling procedures.

  • Thermal Stress : Hydrazine derivatives can undergo thermal decomposition.[8] For this compound, thermal stress can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5] Decomposition pathways for hydrous hydrazine often yield hydrogen, nitrogen, and ammonia, with the specific products being dependent on temperature and the presence of catalysts.[9]

  • Moisture (Hydrolysis) : The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] While the hydrochloride salt form provides some protection, prolonged exposure to water, especially under non-neutral pH conditions, could potentially lead to hydrolysis or other degradation reactions.

  • Oxidative Stress : As a hydrazine derivative, the compound is prone to autoxidation, particularly in the presence of trace metals which can catalyze the process.[7] This underscores the recommendation to store it under an inert atmosphere.[5]

  • Photostability : Many complex organic molecules are susceptible to degradation upon exposure to light. Photons, particularly in the UV range, can provide the activation energy needed to initiate degradation reactions. Photostability testing is crucial to determine if the material requires protection from light.[10][11]

  • Incompatible Materials : Direct contact with strong oxidizing agents, strong acids, and strong bases must be avoided as they can induce rapid and potentially hazardous decomposition.[5]

G Compound Cyclohexylhydrazine Hydrochloride Heat Thermal Stress Heat->Compound Decomposition Light Light Exposure (Photons) Light->Compound Photodegradation Oxygen Oxygen (Oxidation) Oxygen->Compound Autoxidation Moisture Moisture (Hydrolysis) Moisture->Compound Hygroscopicity Incompatibles Incompatible Materials (Strong Acids/Bases/Oxidizers) Incompatibles->Compound Rapid Reaction

Caption: Key Environmental Factors Affecting Stability.

Recommended Handling and Storage

Based on its chemical nature and known incompatibilities, the following handling and storage procedures are mandated to preserve the integrity of this compound:

  • Handling : Always handle in a well-ventilated area, such as under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[13][14] Avoid the formation of dust.[14]

  • Storage : Store in a tightly sealed container to protect from moisture and air.[12][14] The storage area should be cool, dry, and well-ventilated.[5] For long-term stability and to maintain high purity, refrigeration (e.g., 4°C) and storage under an inert atmosphere like nitrogen are recommended.[3][5] Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[5]

Experimental Protocols for Stability Assessment

A robust stability testing program is not merely a set of procedures but a self-validating system designed to uncover potential liabilities before they impact a development program. The choice of each protocol is designed to probe a specific vulnerability of the molecule.

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Causality: DSC is employed as a rapid screening tool to determine the melting point and onset of thermal decomposition.[15] This provides critical information about the compound's thermal limits, which is essential for processing (e.g., milling, drying) and storage. An interaction with an excipient can be seen as a shift or disappearance of thermal events.[16]

Methodology:

  • Calibrate the DSC instrument using indium and zinc standards.

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Prepare a reference pan (empty, sealed).

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected decomposition (e.g., 300 °C) under a nitrogen purge.

  • Record the heat flow versus temperature to obtain the thermogram.

  • Analyze the data to identify the melting endotherm and any exothermic events indicative of decomposition.[15]

Protocol 2: Forced Degradation (Stress Testing) Studies

Causality: Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways of a molecule.[17] This information is fundamental to developing a "stability-indicating" analytical method—one that can resolve the parent compound from all its potential degradation products.

G cluster_stress Stress Conditions (ICH Q1A) Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose for set times Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Expose for set times Oxidative Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidative Expose for set times Thermal Thermal (Solid & Solution) (e.g., 80°C) Start->Thermal Expose for set times Analysis Analyze all samples (including control) by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis End Identify Degradants & Validate Method Analysis->End

Caption: Workflow for Forced Degradation Studies.

Methodology:

  • Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Acid Hydrolysis : Treat the solution with 0.1M HCl and heat at 60-80°C. Sample at various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis : Treat the solution with 0.1M NaOH and heat at 60-80°C. Sample at time points and neutralize before analysis.

  • Oxidative Degradation : Treat the solution with 3% H₂O₂ at room temperature. Sample at time points.

  • Thermal Degradation : Store both the solid powder and the solution at an elevated temperature (e.g., 80°C) in the dark. Sample at time points.

  • Control : Store a solution protected from light at 4°C.

  • Analysis : Analyze all stressed samples and the control using a suitable analytical method (see Protocol 3) to determine the percentage of degradation and profile of impurities.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

Causality: Hydrazine compounds often lack a strong UV chromophore, making direct detection difficult and insensitive. Derivatization with an aromatic aldehyde (like salicylaldehyde) is a field-proven strategy to attach a chromophore, allowing for sensitive UV detection and creating a more stable derivative for reliable chromatographic analysis.[18]

Methodology:

  • Derivatization :

    • To a known volume of sample (or standard solution), add an excess of salicylaldehyde solution (in methanol).

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature to form the stable salicylaldehyde hydrazone.

  • Chromatographic Conditions :

    • Column : Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[18]

    • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[18]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection : UV detector set to the λmax of the hydrazone derivative (e.g., ~360 nm for salicylaldehyde hydrazone).[18]

  • Method Validation : Validate the method according to ICH guidelines, ensuring it is specific (can resolve the parent derivative from all degradation products from Protocol 2), linear, accurate, precise, and robust.

Protocol 4: Photostability Testing (ICH Q1B)

Causality: This protocol follows the standardized ICH Q1B guideline to ensure that the data generated is suitable for regulatory submissions. It exposes the compound to a controlled amount of both visible and UV light to simulate real-world exposure conditions.[10][19]

Methodology:

  • Sample Preparation : Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped completely in aluminum foil to serve as a dark control.

  • Exposure : Place both samples in a calibrated photostability chamber.

  • Light Source : Expose the samples to a light source conforming to ICH Q1B Option I (Xenon lamp) or Option II (cool white fluorescent and near-UV lamps).[19]

  • Exposure Levels : Expose until the sample has received an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

  • Analysis : Analyze both the light-exposed and dark control samples. Compare the results for any physical changes (e.g., color) and chemical changes (assay and impurity profile) using the validated method from Protocol 3.

Protocol 5: Drug-Excipient Compatibility Screening

Causality: In a final drug product, the active pharmaceutical ingredient (API) is in intimate contact with various excipients. Incompatibilities can compromise the stability of the final formulation.[20][21] This screening protocol is designed to identify potential adverse interactions early in the formulation development process.

Methodology:

  • Preparation : Create binary mixtures of this compound with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone) in a 1:1 ratio.

  • Stressing :

    • Prepare two sets of each mixture.

    • To one set, add a small amount of water (e.g., 20% w/w) to accelerate potential interactions.[21]

    • Store all samples (including the pure API and pure excipients as controls) at accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 4 weeks).

  • Analysis : Analyze the samples at initial and final time points.

    • Visual : Note any changes in color or physical appearance.

    • Analytical : Use the validated HPLC method to check for any new degradation peaks or a significant loss of the parent compound.

    • Thermal : Use DSC to look for changes in thermal events (e.g., disappearance of the API melting peak) that would indicate a physicochemical interaction.[16]

Conclusion

This compound is a potent synthetic tool, but its utility is intrinsically linked to its chemical stability. The reactivity of the hydrazine group, while beneficial for synthesis, also presents challenges related to thermal, oxidative, and photolytic degradation. A proactive and systematic approach to stability testing, as outlined in this guide, is not merely a regulatory requirement but a fundamental scientific necessity. By understanding the "why" behind each protocol—from the necessity of derivatization in analysis to the logic of forced degradation—researchers can design robust experimental programs that effectively de-risk development, ensure product quality, and accelerate the journey from laboratory synthesis to innovative final products.

References

Unveiling the Molecular Signature: A Spectroscopic Guide to Cyclohexylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Cyclohexylhydrazine hydrochloride, a key building block in the synthesis of various organic compounds, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its identification and utilization in complex synthetic pathways.

The Structural Essence: A Spectroscopic Overview

This compound (C₆H₁₅ClN₂) is a salt composed of a protonated cyclohexylhydrazine cation and a chloride anion.[1] Its molecular weight is approximately 150.65 g/mol .[1][2] The core structure features a saturated six-membered cyclohexane ring attached to a hydrazine (-NHNH₂) moiety. This combination of a flexible aliphatic ring and a reactive nitrogen-containing group gives rise to a distinct set of spectroscopic signals that are instrumental in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, revealing their chemical environment and connectivity. Due to the limited availability of direct spectral data for this compound, this guide will leverage data from the closely related analogue, cyclohexylamine hydrochloride, to predict and interpret the expected NMR spectra.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the protons on the cyclohexane ring and the hydrazine group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.

  • Data Processing: Perform a Fourier transform of the FID, followed by phase and baseline correction, to obtain the frequency-domain spectrum.

Predicted ¹H NMR Data and Interpretation:

Based on the structure and by analogy to cyclohexylamine hydrochloride, the following proton signals are expected:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Cyclohexyl -CH- (adjacent to N)~3.0 - 3.5MultipletThis proton is deshielded due to the electronegativity of the adjacent nitrogen atom.
Cyclohexyl -CH₂- (axial & equatorial)~1.0 - 2.0MultipletsThe axial and equatorial protons on the same carbon are chemically non-equivalent and will exhibit complex splitting patterns.
Hydrazine -NH-NH₃⁺Broad singlet(s)Broad SingletThe protons on the nitrogen atoms are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

This table is a prediction based on general principles and data from analogous compounds.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that of ¹H NMR, with adjustments to the spectrometer's acquisition parameters for the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Data and Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the cyclohexane ring carbons due to symmetry.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C1 (attached to N)~55 - 65The carbon atom directly bonded to the nitrogen is significantly deshielded.
C2, C6~30 - 40These carbons are in the beta position relative to the nitrogen.
C3, C5~24 - 28These carbons are in the gamma position.
C4~23 - 27The carbon at the para position.

This table is a prediction based on general principles and data from analogous compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for ATR-IR Spectroscopy:

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal and the sample.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.

Predicted IR Data and Interpretation:

The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, and C-N bonds, as well as the broad features associated with the hydrochloride salt.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Notes
3400 - 3200N-H stretching (hydrazine)Medium, BroadThe presence of hydrogen bonding and the salt form will lead to broad absorptions in this region.
3200 - 2800N-H stretching (ammonium salt)Strong, BroadA very broad and strong absorption is characteristic of the N-H stretching in the ammonium hydrochloride.
2950 - 2850C-H stretching (cyclohexane)StrongCharacteristic of the sp³ C-H bonds in the cyclohexane ring.
1600 - 1500N-H bendingMediumBending vibrations of the N-H bonds.
1470 - 1440C-H bending (CH₂)MediumScissoring and bending vibrations of the methylene groups in the cyclohexane ring.
1100 - 1000C-N stretchingMediumStretching vibration of the carbon-nitrogen bond.

This table is a prediction based on general principles and data from analogous compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For volatile compounds like cyclohexylhydrazine (the free base), electron ionization (EI) is a common technique.

Experimental Protocol for GC-MS:

  • Sample Introduction: The sample is typically introduced into the gas chromatograph (GC) as a dilute solution in a volatile solvent. The GC separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: In the ion source, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Data and Fragmentation of Cyclohexylhydrazine (Free Base):

The mass spectrum of the free base, cyclohexylhydrazine (MW ≈ 114.19 g/mol ), is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Fragmentation Pathway
114[C₆H₁₄N₂]⁺˙Molecular Ion (M⁺˙)
99[C₆H₁₁NH]⁺˙Loss of •NH₂ radical
83[C₆H₁₁]⁺Loss of •NHNH₂ radical
56[C₄H₈]⁺˙Cleavage of the cyclohexane ring
43[C₃H₇]⁺Further fragmentation of the cyclohexane ring
31[CH₅N]⁺Cleavage of the C-N bond with hydrogen rearrangement

This table presents predicted fragmentation patterns for the free base, cyclohexylhydrazine.

G M Molecular Ion (m/z 114) F1 [M - NH₂]⁺ (m/z 99) M->F1 - •NH₂ F2 [C₆H₁₁]⁺ (m/z 83) M->F2 - •NHNH₂ F4 [CH₅N]⁺ (m/z 31) M->F4 C-N Cleavage F3 [C₄H₈]⁺˙ (m/z 56) F2->F3 Ring Cleavage

Conclusion

References

A Technical Guide to Cyclohexylhydrazine Hydrochloride (CAS No. 24214-73-1): Properties, Synthesis Applications, and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclohexylhydrazine hydrochloride (CAS No. 24214-73-1) is a significant chemical intermediate widely utilized in the fields of organic and medicinal chemistry.[1] As a hydrochloride salt, it offers enhanced stability and solubility compared to its freebase form, making it a practical reagent for complex synthetic pathways. Its structure, which combines a reactive hydrazine functional group with a bulky cyclohexyl ring, allows it to serve as a key building block in the synthesis of a variety of molecular scaffolds, particularly heterocyclic compounds.[1][2] This guide provides an in-depth analysis of its physicochemical properties, explores its reactivity through a detailed experimental protocol, and outlines rigorous safety and handling procedures essential for laboratory and industrial settings. The information is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.

Physicochemical and Spectroscopic Properties

This compound presents as a white to off-white crystalline solid.[1][2] Its physical and chemical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 24214-73-1[3][4]
Molecular Formula C₆H₁₄N₂·HCl[2][4]
Molecular Weight 150.65 g/mol [3][4][5]
Appearance White to almost white crystalline powder/solid/needles[1][2][6]
Melting Point 110-114 °C[3][5][7]
Solubility Soluble in water and ethanol; slightly soluble in ether.[2][8][2][6][8]
Purity Typically available at >97% or >98%[1][3][4]
SMILES C1CCC(CC1)NN.Cl[2][9]
InChI Key JZRHODNPRNTXKO-UHFFFAOYSA-N[5][9]

Spectroscopic data, including ¹H NMR and ¹³C NMR, are available from various suppliers and chemical databases, which can be used to confirm the structural integrity of the compound before use.[7]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the nucleophilicity of the hydrazine moiety. This functional group readily participates in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These intermediates are central to one of the most powerful methods for constructing indole rings: the Fischer indole synthesis.[1][5] This reaction pathway is a cornerstone in the synthesis of numerous pharmaceutical agents and natural products.

The cyclohexyl group influences the steric environment of the reaction, which can affect regioselectivity and reaction kinetics. As a hydrochloride salt, the reagent is typically used with a base to liberate the free hydrazine in situ or used directly in acidic media that facilitate both hydrazone formation and the subsequent cyclization steps.

Core Application: Fischer Indole Synthesis

This compound is a classic reagent for synthesizing N-cyclohexyl-substituted indoles or their reduced carbazole derivatives. The process involves the acid-catalyzed reaction of cyclohexylhydrazine with a suitable ketone or aldehyde, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole core. This pathway is invaluable for creating complex heterocyclic systems that are prevalent in medicinal chemistry.

Illustrative Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative

This protocol describes a representative Fischer indole synthesis using this compound and cyclohexanone to form 1,2,3,4-tetrahydro-9-cyclohexylcarbazole. This procedure is illustrative and demonstrates the causality behind each step, a principle of self-validating and trustworthy experimental design.

Objective: To synthesize a tetrahydrocarbazole derivative, showcasing the utility of this compound as a key building block.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.51 g, 10 mmol).

    • Expertise & Experience: Using the hydrochloride salt directly is common practice. The acidic reaction medium is sufficient to facilitate the necessary equilibria for the reaction to proceed.

  • Addition of Reactants: To the flask, add glacial acetic acid (20 mL) as the solvent and catalyst. Stir the mixture until the solid dissolves. Add cyclohexanone (1.08 g, 11 mmol) dropwise to the solution at room temperature.

    • Causality: Acetic acid serves a dual role: it acts as a solvent and as the acid catalyst required for both the initial hydrazone formation and the subsequent[4][4]-sigmatropic rearrangement. Using a slight excess of the ketone ensures the complete consumption of the limiting hydrazine reagent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Trustworthiness: Refluxing provides the necessary thermal energy to overcome the activation barrier for the sigmatropic rearrangement and subsequent cyclization. TLC monitoring is a self-validating step to ensure the reaction has gone to completion before proceeding to workup, preventing yield loss.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

    • Causality: The organic product is insoluble in water. Pouring the acidic mixture into water causes the product to precipitate, effectively separating it from the water-soluble acetic acid and any unreacted starting materials.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL). The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as a crystalline solid.

    • Expertise & Experience: Recrystallization is a robust purification technique for solid compounds. The choice of ethanol is based on the principle that the product should be soluble in the hot solvent and sparingly soluble at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Visualization of Synthetic Workflow

G cluster_reactants Reactants Reactant1 Cyclohexylhydrazine HCl Condensation Condensation (Acetic Acid, Heat) Reactant1->Condensation Reactant2 Cyclohexanone Reactant2->Condensation Intermediate Hydrazone Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product Tetrahydrocarbazole Product Condensation->Intermediate Rearrangement->Product Aromatization

Caption: Fischer indole synthesis workflow.

Safety, Handling, and Toxicology

As with all hydrazine derivatives, this compound must be handled with care due to its potential toxicity.[2] Adherence to strict safety protocols is non-negotiable.

GHS Hazard Classification

This compound is classified with significant hazards. Different suppliers may provide slightly varying classifications, but the core hazards are consistent.

Table 2: GHS Hazard Summary

Hazard Code(s)Hazard StatementGHS PictogramSource(s)
H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.Warning[10]
H314 / H315Causes severe skin burns and eye damage / Causes skin irritation.Danger / Warning[5][9][10][11]
H319Causes serious eye irritation.Warning[10]
Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is critical to minimize exposure risk.

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][12] Ensure that safety showers and eyewash stations are readily accessible.[11][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat.[11]

    • Respiratory Protection: For situations where dust may be generated outside of a fume hood, a P3 (EN 143) respirator cartridge is recommended.[5]

  • General Hygiene: Avoid creating dust.[4] Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[4][10] Contaminated clothing should be removed and washed before reuse.[11]

Visualization of Safe Handling Workflow

G start Start: Handling Cyclohexylhydrazine HCl assess 1. Assess Risks & Review SDS start->assess ppe 2. Don Mandatory PPE (Gloves, Goggles, Face Shield, Lab Coat) assess->ppe controls 3. Use Engineering Controls (Chemical Fume Hood) ppe->controls handle 4. Handle Compound (Avoid Dust Generation) controls->handle end End: Decontaminate & Store Properly handle->end spill Spill / Exposure Event handle->spill first_aid Follow First Aid & Seek Medical Attention spill->first_aid first_aid->end

Caption: Safe handling workflow for hazardous chemicals.

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, dark, and well-ventilated place.[4][10] It is recommended to store under an inert atmosphere as the compound is hygroscopic and sensitive to moisture.[12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][12]

  • Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, regional, and national regulations.[4][11] Do not allow the product to enter drains or the environment.[4][12]

Toxicological Profile

The toxicological properties have not been fully investigated, but the available data indicates significant acute toxicity.[12]

Table 3: Summary of Toxicological Information

EffectObservationSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful (Category 4). The compound is moderately toxic upon single ingestion, skin contact, or short-term inhalation.[4][10]
Skin Corrosion/Irritation Causes skin irritation (Category 2) or severe skin burns (Category 1B).[5][10][11]
Eye Damage/Irritation Causes serious eye irritation (Category 2) or severe eye damage (Category 1).[9][10][11]
Carcinogenicity/Mutagenicity No specific data is available for this compound. However, hydrazines as a chemical class are known to be potentially carcinogenic.[2][4][12]
First Aid (General) In case of inhalation, move to fresh air. For skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and call a poison center or doctor.[4][10][11][4][10][11]

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry, offering an efficient route to complex heterocyclic structures essential for pharmaceutical and materials science research.[1] Its utility, however, is balanced by significant handling risks. A thorough understanding of its properties, combined with meticulous adherence to safety protocols, is paramount for its successful and safe application. This guide provides the foundational knowledge for researchers to confidently and responsibly incorporate this important building block into their synthetic programs.

References

understanding the molecular structure of Cyclohexylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Cyclohexylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the molecular architecture of this compound (CAS No: 24214-73-1), a pivotal intermediate in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic identification to offer a deep understanding of the compound's structural features, the analytical techniques used to elucidate them, and the implications of its structure on chemical reactivity and application.

Fundamental Molecular Identity

This compound is an organic salt consisting of a protonated cyclohexylhydrazine cation and a chloride anion. The core structure features a saturated six-membered cyclohexyl ring covalently bonded to a hydrazine (-NHNH₂) functional group.[1][2] This combination of a bulky, aliphatic ring and a highly reactive, nucleophilic hydrazine moiety underpins its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

The hydrochloride salt form enhances the compound's stability and handling properties, as the free base, cyclohexylhydrazine, is less stable.[2] The salt is typically a white to off-white crystalline powder with a melting point in the range of 110-114 °C.[2][3]

Key Physicochemical Properties

PropertyValueSource
CAS Number 24214-73-1[3][4][5][6]
Molecular Formula C₆H₁₅ClN₂[4][5][6]
Molecular Weight 150.65 g/mol [3][4][5][6]
IUPAC Name cyclohexylhydrazine;hydrochloride[5]
SMILES C1CCC(CC1)NN.Cl[5]
Melting Point 110-114 °C[3]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];

// Nodes for atoms
N1 [label="N", pos="0,0.5!"];
N2 [label="N", pos="-1.2,0.5!"];
C1 [label="C", pos="0.9,-0.5!"];
C2 [label="C", pos="2.1,-0.1!"];
C3 [label="C", pos="3.0,-1.1!"];
C4 [label="C", pos="2.5,-2.3!"];
C5 [label="C", pos="1.3,-2.7!"];
C6 [label="C", pos="0.4,-1.7!"];
Cl [label="Cl⁻", pos="-2.5, -1.0!", fontcolor="#EA4335"];
H1_N1 [label="H", pos="-0.3,1.2!"];
H2_N1 [label="H", pos="0.5,1.0!"];
H_N2 [label="H", pos="-1.5,1.2!"];
H2_N2 [label="H", pos="-1.7,0!"];
H3_N2 [label="H⁺", pos="-2.0, 0.8!", fontcolor="#4285F4"]; // Proton on the second nitrogen// Edges for bonds
N1 -- N2 [label=""];
N1 -- C1 [label=""];
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];

// Implicit Hydrogens on Carbon are omitted for clarity// but the connection to the hydrazine group is key

}

Caption: 2D representation of this compound structure.

Spectroscopic Elucidation of the Molecular Structure

The precise arrangement of atoms in this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy : In a typical ¹H NMR spectrum (predicted in D₂O), the protons on the cyclohexyl ring produce a series of complex, overlapping multiplets in the upfield region (approximately 1.1-2.0 ppm).[7] The proton on the carbon attached to the nitrogen (the methine proton) would appear further downfield, typically around 3.1 ppm, due to the deshielding effect of the adjacent nitrogen atom.[8] The protons on the hydrazine group are exchangeable and their signals can be broad or even absent depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to the symmetry of the cyclohexyl ring (assuming rapid chair-chair interconversion at room temperature), one would expect to see four distinct signals for the six carbon atoms: one for the carbon atom bonded to the hydrazine group (C1), one for the carbon at the opposite side of the ring (C4), and two signals for the remaining four equivalent carbons (C2/C6 and C3/C5).

Table 2: Predicted NMR Chemical Shifts

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity Notes
¹H CH -N ~3.1 Multiplet Deshielded by nitrogen.
CH ₂ (ring) ~1.1 - 2.0 Multiplets Complex overlapping signals for axial and equatorial protons.
NH -NH₂ Variable Broad Singlet Exchangeable protons; position and intensity are solvent-dependent.
¹³C C -N ~60-70 CH The most downfield carbon signal.
C 2/C 6 ~30-35 CH₂
C 3/C 5 ~25 CH₂

| | C 4 | ~25-30 | CH₂ | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • N-H Stretching : The N-H bonds of the hydrazine group give rise to characteristic stretches in the region of 3100-3400 cm⁻¹. The presence of the hydrochloride salt results in the formation of an ammonium-like species (-NH₂NH₃⁺), which typically shows broad and strong absorption bands in the 2400-3200 cm⁻¹ region due to N⁺-H stretching vibrations.

  • C-H Stretching : The C-H bonds of the saturated cyclohexyl ring produce strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • N-H Bending : The N-H bending vibrations (scissoring) are expected to appear in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Under Electron Impact (EI) or Chemical Ionization (CI), the molecular ion of the free base (cyclohexylhydrazine, C₆H₁₄N₂) would be observed at a mass-to-charge ratio (m/z) of 114.12.[9]

Common fragmentation pathways would involve:

  • Loss of the hydrazine group (-N₂H₃) to give a cyclohexyl cation fragment.

  • Cleavage of the C-N bond.

  • Ring fragmentation of the cyclohexyl moiety.

Conformational Analysis and Stereochemistry

The non-planar nature of the cyclohexyl ring is a critical aspect of the molecule's three-dimensional structure.

  • Chair Conformation : The cyclohexyl ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

  • Equatorial Preference : The bulky hydrazinium substituent (-NHNH₃⁺) will strongly prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This conformational preference can influence the molecule's reactivity and its interactions with biological targets in drug development.

Caption: Energy relationship between axial and equatorial conformers.

Reactivity from a Structural Perspective

The molecular structure directly dictates the chemical reactivity of this compound. The hydrazine moiety is a potent nucleophile, making it a valuable reagent for forming C-N bonds.

  • Nucleophilic Attack : The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, enabling it to act as a strong nucleophile. It readily reacts with electrophiles, most notably the carbonyl carbons of aldehydes and ketones, to form hydrazones. This reaction is a cornerstone of its synthetic utility.

  • Fischer Indole Synthesis : Cyclohexylhydrazine can serve as a precursor in the Fischer indole synthesis, a powerful method for constructing indole ring systems, which are common motifs in pharmaceuticals.

  • Steric Hindrance : The cyclohexyl group, while primarily influencing conformation, also provides steric bulk. This can modulate the reactivity of the hydrazine group and provide a lipophilic character to the resulting products, which is often desirable in drug design to improve membrane permeability.

Caption: General reaction pathway for hydrazone formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from general procedures for hydrazine synthesis.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexyl bromide (1.0 eq) with an excess of hydrazine hydrate (5.0 eq) in ethanol as the solvent.

  • Reflux : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, remove the excess hydrazine and ethanol under reduced pressure.

  • Extraction : Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield crude cyclohexylhydrazine free base.

  • Salt Formation : Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in isopropanol or ether dropwise with stirring until precipitation is complete.

  • Isolation : Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Protocol 2: Analytical Characterization Workflow

This workflow ensures the identity and purity of the synthesized product.

  • Melting Point : Determine the melting point of the crystalline product. A sharp melting point range close to the literature value (110-114 °C) indicates high purity.[3]

  • FTIR Spectroscopy : Acquire an IR spectrum to confirm the presence of N-H, C-H, and N⁺-H functional groups.

  • NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to verify the carbon-hydrogen framework and confirm the absence of impurities.

  • Mass Spectrometry : Obtain a mass spectrum to confirm the molecular weight of the parent free base (m/z = 114.12).

Characterization_Flow start Synthesized Product (White Crystalline Solid) mp Melting Point Analysis start->mp ftir FTIR Spectroscopy start->ftir nmr NMR (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms result_mp Result: Sharp MP ~110-114 °C mp->result_mp result_ftir Result: Confirm N-H, C-H bonds ftir->result_ftir result_nmr Result: Confirm C-H framework nmr->result_nmr result_ms Result: Confirm MW (m/z 114.12) ms->result_ms final Structure Verified & Purity Confirmed result_mp->final result_ftir->final result_nmr->final result_ms->final

Caption: Step-by-step workflow for analytical validation.

Conclusion

The molecular structure of this compound is a well-defined system where a conformationally mobile cyclohexyl ring is appended to a highly reactive hydrazine functional group. Its properties are best understood through a synergistic application of NMR, IR, and mass spectrometry, which together confirm its covalent framework and functional groups. The steric and electronic properties endowed by its structure—specifically the nucleophilicity of the hydrazine and the equatorial preference of the substituent on the chair-form ring—are directly responsible for its widespread use as a versatile and indispensable intermediate in the synthesis of complex molecular targets across the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Solubility of Cyclohexylhydrazine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the solubility of cyclohexylhydrazine hydrochloride in various organic solvents. Given the limited availability of specific quantitative data in public literature, this document emphasizes the foundational principles governing solubility, provides qualitative guidance, and details a robust experimental protocol for accurate solubility determination.

Introduction: The Chemical Identity and Significance of this compound

This compound (C₆H₁₄N₂·HCl) is the hydrochloride salt of cyclohexylhydrazine.[1][2] It is a white crystalline powder with a melting point range of 110-114 °C.[2][3] As a derivative of hydrazine, it serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[4] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products.

The structure of this compound, featuring a nonpolar cyclohexyl ring and a highly polar hydrazinium chloride group, results in a complex solubility profile. The ionic nature of the hydrochloride salt generally imparts higher solubility in polar solvents, while the organic moiety influences its interaction with nonpolar environments.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. For this compound, its solubility is a balance between the ionic character of the hydrazinium chloride salt and the nonpolar nature of the cyclohexyl group.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess hydrogen bond donor and acceptor capabilities, which can effectively solvate both the cation (cyclohexylhydrazinium) and the anion (chloride) through ion-dipole interactions and hydrogen bonding. Therefore, this compound is expected to exhibit its highest solubility in these solvents. Generally, amine hydrochlorides are quite soluble in water.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions compared to protic solvents. While solubility is expected, it may be less than in polar protic solvents. For analogous compounds like 4-cyanophenylhydrazine hydrochloride, solubility in DMSO has been reported to be significant (e.g., 50 mg/mL with sonication).[6]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack the ability to form strong interactions with the ionic part of the molecule. Consequently, this compound is expected to have very low solubility in nonpolar solvents. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces established with these solvents.

Qualitative Solubility Assessment

While precise quantitative data is scarce, a qualitative assessment based on chemical principles and data from similar compounds can guide solvent selection.

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighGood cation solvation via dipole interactions.
Slightly Polar Tetrahydrofuran (THF), Ethyl AcetateLow to Very LowInsufficient polarity to effectively solvate the ionic components.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleWeak solvent-solute interactions cannot overcome the lattice energy of the salt.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system for accurate measurements.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant remains constant. This constant concentration represents the thermodynamic solubility.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., analyzing samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.

  • Sample Preparation for Analysis:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 48h) prep2->equil1 equil2 Settle undissolved solid (e.g., 2h) equil1->equil2 samp1 Filter supernatant equil2->samp1 samp2 Dilute sample samp1->samp2 samp3 Analyze via HPLC samp2->samp3 data1 Quantify using calibration curve samp3->data1 data2 Calculate solubility (e.g., mg/mL) data1->data2

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

The Thermal Decomposition of Cyclohexylhydrazine Hydrochloride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclohexylhydrazine hydrochloride (C₆H₁₁NHNH₂·HCl) is a crucial chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This in-depth technical guide provides a comprehensive analysis of the thermal decomposition of this compound. In the absence of specific, publicly available experimental data for this compound, this guide synthesizes information from the broader study of hydrazine derivatives and established principles of thermal analysis to present a plausible decomposition mechanism and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the investigation of this compound's thermal behavior.

Introduction: The Significance of this compound

This compound is a white crystalline powder with the CAS number 24214-73-1.[1] Its molecular structure, featuring a cyclohexyl ring bonded to a hydrazine moiety and stabilized as a hydrochloride salt, imparts unique reactivity that is leveraged in various synthetic transformations.[1] This compound serves as a key building block in the creation of complex molecular architectures, particularly in the pharmaceutical industry for the development of novel drug candidates.[2]

Given its application in multi-step syntheses that may involve elevated temperatures, a comprehensive understanding of its thermal decomposition is not merely academic but a critical aspect of process safety and development. The thermal decomposition of this compound is known to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOₓ), and hydrogen chloride (HCl) gas.[3] This guide will delve into the likely mechanistic pathways of this decomposition and outline the analytical techniques required for its thorough investigation.

Plausible Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a multi-stage process initiated by the cleavage of the weakest bonds within the molecule. The primary decomposition products are known to be CO, CO₂, NOₓ, and HCl.[3] The following sections propose a logical sequence of reactions that could lead to these products.

Initial Decomposition Step: N-N Bond Homolysis

The nitrogen-nitrogen single bond in the hydrazine moiety is relatively weak and is a likely initiation point for thermal decomposition. Homolytic cleavage of the N-N bond would generate a cyclohexylamino radical and an amino radical. This is a common initial step in the decomposition of many hydrazine derivatives.[4]

Subsequent Fragmentation and Rearrangement

Following the initial N-N bond scission, a cascade of radical reactions is expected to occur, leading to the fragmentation of the cyclohexyl ring and the formation of stable, volatile products. The hydrochloride salt will also play a crucial role in the formation of HCl gas.

The following diagram illustrates a plausible, albeit simplified, decomposition pathway.

Decomposition_Pathway cluster_initial Initial Compound cluster_step1 Step 1: N-N Bond Cleavage (Heat) cluster_step2 Step 2: Fragmentation & Oxidation cluster_final Final Products (Incomplete Combustion) A This compound (C₆H₁₁NHNH₂·HCl) B Cyclohexylamino Radical (C₆H₁₁NH•) A->B Heat C Amino Radical (•NH₂) A->C Heat D HCl A->D Heat E Cyclohexene + •NH₂ B->E β-scission G Nitrogen (N₂) + Hydrogen (H₂) B->G Recombination/ Decomposition F Ammonia (NH₃) C->F Hydrogen Abstraction C->G Recombination/ Decomposition J HCl D->J H CO, CO₂ E->H Oxidation (if O₂ present) I NOₓ E->I Oxidation (if O₂ present) K Water (H₂O) E->K Oxidation (if O₂ present) F->H Oxidation (if O₂ present) F->I Oxidation (if O₂ present) F->K Oxidation (if O₂ present) G->H Oxidation (if O₂ present) G->I Oxidation (if O₂ present) G->K Oxidation (if O₂ present)

Caption: Plausible thermal decomposition pathway of this compound.

Experimental Investigation: A Methodological Approach

To experimentally validate the proposed decomposition pathway and quantify the thermal stability of this compound, a combination of thermoanalytical techniques is essential. The following protocols are designed to provide a comprehensive characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[5][6]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Mass: 5-10 mg of this compound.

  • Crucible: Alumina or platinum crucible.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.[8][9]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Mass: 2-5 mg of this compound.

  • Crucible: Hermetically sealed aluminum pans. A pinhole in the lid can be used to allow for the escape of decomposition gases.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks.[7]

Evolved Gas Analysis (EGA): TGA-MS/FTIR

Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous products evolved during decomposition.[10][11]

Experimental Protocol:

  • Instrument: A TGA instrument coupled to an MS or FTIR via a heated transfer line.

  • TGA Method: Follow the TGA protocol outlined in section 3.1.

  • MS/FTIR Parameters:

    • MS: Scan a mass range of 10-200 amu to detect expected fragments.

    • FTIR: Continuously collect spectra of the evolved gases.

  • Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA data.

Hypothetical Data and Interpretation

Based on the known decomposition products and the general behavior of similar compounds, the following data can be anticipated.

TGA and DSC Data Summary
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Heat Flow
Melting~110 - 115~1180Endothermic
Decomposition Stage 1~180 - 200~210~30 - 40Exothermic
Decomposition Stage 2~250 - 280~300~50 - 60Exothermic
Final Residue at 600°C --< 5%-

Note: These are hypothetical values for illustrative purposes.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the thermal analysis of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_ega Evolved Gas Analysis cluster_data Data Interpretation Sample Cyclohexylhydrazine Hydrochloride TGA TGA Sample->TGA DSC DSC Sample->DSC TGA_MS TGA-MS TGA->TGA_MS TGA_FTIR TGA-FTIR TGA->TGA_FTIR Data Mass Loss Curve (TGA) TGA->Data HeatFlow Thermogram (DSC) DSC->HeatFlow GasID Gas Identification (MS/FTIR) TGA_MS->GasID TGA_FTIR->GasID Mechanism Decomposition Mechanism Data->Mechanism HeatFlow->Mechanism GasID->Mechanism

Caption: Integrated workflow for thermal analysis.

Safety and Handling Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][12] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]

Conclusion

References

The Reaction of Cyclohexylhydrazine Hydrochloride with Carbonyl Compounds: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the reaction between cyclohexylhydrazine hydrochloride and carbonyl compounds, a cornerstone of synthetic chemistry with profound implications for drug discovery and development. We will delve into the core reaction mechanisms, provide detailed experimental protocols, and explore the vast therapeutic landscape of the resulting molecular scaffolds. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors.

Foundational Principles: The Chemistry of Cyclohexylhydrazine and Carbonyls

This compound (C₆H₁₁NHNH₂ · HCl) is a versatile chemical intermediate, valued for its unique reactivity that stems from the nucleophilic hydrazine moiety attached to a cyclohexyl ring.[1] Its hydrochloride salt form enhances stability and handling. The fundamental reaction with carbonyl compounds (aldehydes and ketones) is a nucleophilic addition, leading to the formation of a cyclohexylhydrazone. This initial condensation is often the gateway to more complex and valuable heterocyclic structures.[1]

The Mechanism of Hydrazone Formation: A Tale of Nucleophilic Attack and pH Control

The formation of a hydrazone from cyclohexylhydrazine and a carbonyl compound is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.[2] The reaction is acid-catalyzed and the rate is highly dependent on the pH of the reaction medium.[3]

The mechanism can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the deprotonated cyclohexylhydrazine (in equilibrium with its hydrochloride salt) attacks the electrophilic carbonyl carbon. This step is favored by the high nucleophilicity of hydrazine.[2]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.

  • Acid Catalysis and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond.

  • Deprotonation: A final deprotonation step yields the stable cyclohexylhydrazone.

The optimal pH for this reaction is typically mildly acidic (around 5).[3] At very low pH, the hydrazine is fully protonated, rendering it non-nucleophilic.[3] Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[3]

Hydrazone_Formation cluster_0 Hydrazone Formation Mechanism Carbonyl R-C(=O)-R' Intermediate        RCOHR'NHNHC₆H₁₁     Carbonyl->Intermediate + C₆H₁₁NHNH₂ (Nucleophilic Attack) Hydrazine C₆H₁₁NHNH₂ Hydrazone R-C(=NNHC₆H₁₁)-R' Intermediate->Hydrazone - H₂O (Dehydration) Water H₂O Fischer_Indole_Synthesis cluster_1 Fischer Indole Synthesis Workflow Hydrazone Cyclohexylhydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Intermediate Diimine->Aminal Rearomatization & Cyclization Tetrahydrocarbazole 1,2,3,4-Tetrahydrocarbazole Aminal->Tetrahydrocarbazole Elimination of NH₃

References

fundamental reaction pathways of Cyclohexylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reaction Pathways of Cyclohexylhydrazine Hydrochloride

Abstract

This compound (CAS No: 24214-73-1) is a versatile chemical intermediate pivotal to advancements in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique reactivity, conferred by the cyclohexyl ring attached to a hydrazine moiety and stabilized as a hydrochloride salt, enables a wide range of synthetic transformations. This guide provides an in-depth exploration of the core reaction pathways of this compound, including its synthesis, condensation with carbonyl compounds, oxidation, and thermal decomposition. We will elucidate the underlying mechanisms, provide field-proven experimental protocols, and discuss the analytical methodologies essential for monitoring these transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical building block.

Introduction to this compound

This compound is a white crystalline powder, typically supplied with a purity of 98-99%.[1][3] The presence of the hydrochloride salt enhances its stability and simplifies handling compared to the free base. The compound's utility stems from the nucleophilic nature of the terminal nitrogen atom in the hydrazine group (-NHNH2), making it a cornerstone for synthesizing a diverse array of heterocyclic compounds and other complex organic molecules.[4] Its structural features are leveraged to create novel drug candidates and specialized materials.[1]

PropertyValueSource
CAS Number 24214-73-1[1][5]
Molecular Formula C₆H₁₅ClN₂[5]
Molecular Weight 150.65 g/mol [5]
Appearance White crystalline powder[1]
Typical Purity 98-99%[1][3]
Primary Hazards Corrosive, Causes severe skin burns and eye damage[5]

Synthesis of this compound

The industrial synthesis of this compound is optimized for cost-effectiveness and purity.[1] While specific proprietary methods vary, a common conceptual pathway involves the amination of a cyclohexyl precursor followed by acidification. A plausible synthetic route begins with cyclohexylamine, which is converted to an intermediate that can be subsequently aminated and then deprotected to yield the final product after salt formation.

A generalized two-step approach, analogous to the synthesis of similar hydrazine derivatives, is outlined below.[6]

cluster_0 Step 1: N-Boc Protected Hydrazine Formation cluster_1 Step 2: Deprotection and Salt Formation Cyclohexylamine Cyclohexylamine Intermediate Intermediate: N-Boc-N'-cyclohexylhydrazine Cyclohexylamine->Intermediate Reaction Boc_Amine N-Boc Aminating Agent (e.g., N-Boc-O-tosyl hydroxylamine) Boc_Amine->Intermediate Solvent_Base Organic Solvent + Base (e.g., N-Methylmorpholine) Solvent_Base->Intermediate Final_Product Cyclohexylhydrazine Hydrochloride Intermediate->Final_Product Deprotection HCl_aq Aqueous HCl HCl_aq->Final_Product Hydrazine Cyclohexylhydrazine (free base) Tetrahedral_Int Tetrahedral Intermediate (Carbinolamine) Hydrazine->Tetrahedral_Int Nucleophilic Attack Carbonyl Aldehyde or Ketone (R1, R2 substituents) Activated_Carbonyl Protonated Carbonyl (Enhanced Electrophile) Carbonyl->Activated_Carbonyl + H⁺ H_plus H⁺ (catalyst) Activated_Carbonyl->Tetrahedral_Int Protonated_OH Protonated Carbinolamine Tetrahedral_Int->Protonated_OH Proton Transfer Hydrazone_Product Cyclohexylhydrazone Protonated_OH->Hydrazone_Product - H₂O Water H₂O Protonated_OH->Water Start Start: Reaction Mixture Sample_Prep 1. Sample Preparation (Dilute aliquot in mobile phase) Start->Sample_Prep Filtering 2. Filtration (0.45 µm syringe filter) Sample_Prep->Filtering Injection 3. HPLC Injection (e.g., 20 µL) Filtering->Injection Separation 4. Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection 5. PDA Detection (Monitor specific λ) Separation->Detection Data_Analysis 6. Data Analysis (Quantify peak areas for reactants/products) Detection->Data_Analysis End End: Purity/Conversion Data Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols: Cyclohexylhydrazine Hydrochloride in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Cyclohexylhydrazine Hydrochloride in Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly relevant and versatile method for the construction of the indole nucleus.[1][2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone is fundamental to the synthesis of a vast array of biologically active compounds, including pharmaceuticals and natural products.[3][4] this compound (CAS 24214-73-1) has emerged as a key building block in this field, valued for its unique reactivity and the structural motifs it imparts.[5][6][7] Its application is particularly notable in the synthesis of tetrahydrocarbazoles, which are precursors to carbazoles—a class of compounds with significant interest in materials science and medicinal chemistry.[8][9]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the Fischer indole synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights to ensure successful and reproducible outcomes.

Mechanistic Insights: The Journey from Hydrazone to Indole

The Fischer indole synthesis is a sophisticated sequence of chemical transformations.[1][3] Understanding the mechanism is paramount for optimizing reaction conditions and predicting outcomes. The process, when employing this compound and a ketone (for instance, cyclohexanone), can be delineated as follows:

  • Hydrazone Formation: The synthesis commences with the condensation of cyclohexylhydrazine (released in situ from its hydrochloride salt) with a carbonyl compound to form the corresponding cyclohexylhydrazone.[3]

  • Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer.[1]

  • [8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. Following protonation, the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a di-imine intermediate.[1][3] Quantum-chemical studies support a concerted mechanism for this step.[10]

  • Cyclization and Aromatization: The di-imine intermediate cyclizes to form a cyclic aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring system.[1][3]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Cyclohexylhydrazine + Ketone/Aldehyde B Cyclohexylhydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclic Aminal D->E Cyclization F Indole Product E->F -NH3 (Aromatization)

Caption: Mechanism of the Fischer Indole Synthesis.

Key Experimental Parameters and Considerations

The success of the Fischer indole synthesis is highly dependent on the careful control of several experimental parameters:

  • Acid Catalyst: A wide range of Brønsted and Lewis acids can be employed.[1][2] Commonly used acids include hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid.[1] The choice of acid can significantly influence the reaction rate and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization.[11]

  • Solvent: The choice of solvent is critical. While glacial acetic acid is a common choice that can also act as a catalyst, other solvents like ethanol or even ionic liquids have been successfully used.[12][13] In some cases, the reaction can be performed neat.[3]

  • Temperature: The reaction typically requires elevated temperatures to drive the[8][8]-sigmatropic rearrangement and subsequent cyclization.[14] However, excessive heat can lead to decomposition and the formation of side products. Microwave irradiation has been shown to accelerate the reaction.[3][15]

  • Substrate Scope: The Fischer indole synthesis is compatible with a broad range of substituted arylhydrazines and carbonyl compounds.[16] However, the electronic nature of substituents on either reactant can impact the reaction's efficiency.[16]

Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details the synthesis of 1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone, a classic example of the Borsche–Drechsel cyclization, which is a specific application of the Fischer indole synthesis.[8]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound24214-73-1150.6510
Cyclohexanone108-94-198.1410
Glacial Acetic Acid64-19-760.0520 mL
Methanol67-56-132.04As needed
Decolorizing Carbon7782-42-512.01~1 g

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.51 g, 10 mmol) and glacial acetic acid (20 mL).

  • Addition of Cyclohexanone: While stirring, add cyclohexanone (1.04 mL, 10 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water. The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) followed by a small amount of cold 75% ethanol.[13]

  • Purification: The crude product can be purified by recrystallization from methanol.[13] Dissolve the solid in a minimal amount of hot methanol, add decolorizing carbon, and heat for a few minutes. Filter the hot solution to remove the carbon and allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to obtain 1,2,3,4-tetrahydrocarbazole. The expected yield is typically in the range of 85-91%.[13]

Workflow_Diagram A 1. Combine Cyclohexylhydrazine HCl and Acetic Acid B 2. Add Cyclohexanone A->B C 3. Reflux for 1-2 hours B->C D 4. Cool and Precipitate in Water C->D E 5. Isolate by Filtration D->E F 6. Purify by Recrystallization (Methanol) E->F G 7. Dry the Final Product F->G

Caption: Experimental Workflow for Tetrahydrocarbazole Synthesis.

Safety Precautions and Handling

This compound is a hazardous substance and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[17][18]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling fumes or dust.[17][19]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[18] In case of contact, rinse the affected area immediately with plenty of water.[19]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18][19]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[18]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction, decomposition of starting materials or product.- Ensure the purity of starting materials. - Optimize reaction time and temperature. - Use a different acid catalyst or solvent system.
Formation of Side Products Reaction temperature is too high, incorrect stoichiometry.- Lower the reaction temperature. - Carefully control the stoichiometry of the reactants. - Purify the product using column chromatography.
Difficulty in Crystallization Product is impure, incorrect solvent for recrystallization.- Further purify the crude product. - Try different solvents or solvent mixtures for recrystallization. - Induce crystallization by scratching the inside of the flask or adding a seed crystal.

Conclusion

This compound is a valuable and versatile reagent in the Fischer indole synthesis, enabling the efficient construction of important heterocyclic scaffolds like tetrahydrocarbazoles. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to safety protocols are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully employ this compound in their synthetic endeavors.

References

The Versatile Precursor: Cyclohexylhydrazine Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclohexylhydrazine hydrochloride (C₆H₁₁NHNH₂·HCl) is a vital and versatile chemical intermediate, serving as a cornerstone in the synthesis of a multitude of heterocyclic compounds.[1][2] Its unique structure, featuring a reactive hydrazine moiety stabilized as a hydrochloride salt and a bulky, lipophilic cyclohexyl group, makes it an invaluable building block in pharmaceutical, agrochemical, and material science research.[1] This technical guide provides an in-depth exploration of its application as a precursor for key heterocyclic systems, including indoles (via Fischer Indolization), pyrazoles, and pyridazines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices, empowering researchers to leverage this reagent with confidence and precision.

Compound Profile: this compound

This compound is typically a white crystalline powder with a purity often exceeding 98%.[1][3] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base. Understanding its physical and chemical properties is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 24214-73-1[1][3][4]
Molecular Formula C₆H₁₅ClN₂[4][5]
Molecular Weight 150.65 g/mol [3][4][5]
Melting Point 110-114 °C[3][6]
Appearance White crystalline powder[1]
Purity ≥97-99%[1][3][4]
SMILES C1CCC(CC1)NN.Cl[4]

Critical Safety and Handling Protocols

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][5][7] Strict adherence to safety protocols is non-negotiable.

Table 2: GHS Hazard Information and Handling Precautions

HazardGHS Classification & CodesPrecautionary Measures & PPE
Corrosion H314: Causes severe skin burns and eye damage (Skin Corr. 1B)P260: Do not breathe dust. P280: Wear protective gloves, clothing, eye, and face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
General Handling -Handle in a well-ventilated place, preferably a chemical fume hood.[7][8] Avoid formation of dust and aerosols.[7] Use non-sparking tools.
Storage Storage Class 8A (Combustible corrosive)Store locked up in a dry, cool, and well-ventilated place.[7][8][9] Keep container tightly closed and protect from moisture as the compound is hygroscopic.[8] Store away from incompatible materials like strong oxidizing agents and strong bases.[8]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7][8]

Application I: Synthesis of Tetrahydrocarbazoles via Fischer Indolization

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[7][9] When cyclohexylhydrazine is reacted with cyclohexanone, the product is not a traditional indole but its hydrogenated analogue, 9-cyclohexyl-1,2,3,4-tetrahydrocarbazole, a valuable scaffold in medicinal chemistry.

Mechanistic Rationale

The reaction proceeds through a well-established sequence. The use of the hydrochloride salt is often advantageous as it can serve as the necessary acid catalyst, though stronger acids like glacial acetic acid or polyphosphoric acid are commonly used to drive the reaction to completion.[10][11]

  • Hydrazone Formation: The reaction initiates with the condensation of cyclohexylhydrazine and cyclohexanone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial for the subsequent rearrangement.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a protonation followed by a concerted[5][5]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement). This is the key bond-forming step that constructs the indole framework, breaking the weak N-N bond and forming a new C-C bond.[7][9]

  • Rearomatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring aminal intermediate.

  • Elimination: Finally, the aminal eliminates a molecule of ammonia under the acidic conditions to yield the stable, aromatic tetrahydrocarbazole product.[7]

Fischer_Indole_Synthesis cluster_start Reactants cluster_process Reaction Sequence cluster_end Product A Cyclohexylhydrazine HCl C Hydrazone Formation A->C B Cyclohexanone B->C D Tautomerization to Ene-hydrazine C->D Acid Catalyst (e.g., AcOH) E [3,3]-Sigmatropic Rearrangement D->E Protonation F Cyclization & Aminal Formation E->F G Ammonia Elimination F->G H 9-Cyclohexyl-1,2,3,4-tetrahydrocarbazole G->H

Caption: Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Fischer indole synthesis methodologies.[9][10][11]

  • Materials:

    • This compound (1.0 eq)

    • Cyclohexanone (1.05 eq)

    • Glacial Acetic Acid (solvent)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

    • Add glacial acetic acid to create a stirrable suspension (approx. 5-10 mL per gram of hydrazine).

    • Add cyclohexanone (1.05 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Causality Note: Acetic acid serves as both the solvent and the Brønsted acid catalyst, facilitating both hydrazone formation and the subsequent rearrangement and cyclization steps.[9] Refluxing provides the necessary thermal energy to overcome the activation barrier of the[5][5]-sigmatropic rearrangement.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the dark mixture into a beaker containing ice water.

    • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel to obtain the pure 9-cyclohexyl-1,2,3,4-tetrahydrocarbazole.

Application II: Synthesis of Pyrazoles via Knorr-Type Condensation

The Knorr pyrazole synthesis, and related methodologies, are the most fundamental routes to the pyrazole core.[4][12] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The use of this compound allows for the synthesis of N-cyclohexyl substituted pyrazoles, which can modulate the lipophilicity and pharmacological profile of the resulting molecules.[10]

Mechanistic Rationale

The reaction is a cyclocondensation that proceeds via two sequential nucleophilic attacks. The regiochemical outcome can be influenced by the nature of the dicarbonyl compound and the reaction conditions.

  • Initial Condensation: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone). This forms a hydrazone intermediate.[4]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms the five-membered ring.[3]

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) to yield the stable, aromatic pyrazole ring.[12]

    • Causality Note: The reaction is typically catalyzed by a small amount of acid (like acetic acid) to protonate the carbonyls, making them more electrophilic.[4][12] However, when using this compound, the reagent itself can provide the necessary acidic environment, or the reaction can be run by first neutralizing the salt with a base to free the hydrazine for reaction. The choice of an alcohol solvent like ethanol is common as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.

Knorr_Pyrazole_Synthesis cluster_start Reactants cluster_process Reaction Sequence cluster_end Product A Cyclohexylhydrazine HCl C Initial Condensation (Hydrazone formation) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Intramolecular Cyclization C->D Acid Catalyst E Dehydration (-2 H₂O) D->E H 1-Cyclohexyl-3,5-dimethylpyrazole E->H

Caption: Knorr-Type Pyrazole Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from general Knorr synthesis procedures for the specific use of this compound.[12][13]

  • Materials:

    • This compound (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.0 eq)

    • Ethanol (solvent)

    • Glacial Acetic Acid (catalyst, a few drops)

    • Water

    • Diethyl Ether

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (1.0 eq) in ethanol (approx. 10 mL per gram of hydrazine).

    • Add 3-5 drops of glacial acetic acid to the solution.

      • Causality Note: While the hydrochloride provides some acidity, a catalytic amount of a stronger acid like acetic acid ensures efficient protonation of the carbonyl groups, accelerating the initial condensation and subsequent cyclization steps.[12]

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours, with stirring. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a beaker of cold water, which should cause the product to precipitate or separate as an oil.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography if it is a solid.

Application III: Synthesis of Pyridazines via Paal-Knorr Analogy

Pyridazines, six-membered heterocycles with two adjacent nitrogen atoms, can be synthesized using a reaction analogous to the Paal-Knorr pyrrole synthesis, which typically uses 1,4-dicarbonyl compounds.[14][15] Reacting cyclohexylhydrazine with a 1,4-diketone like hexane-2,5-dione provides a direct route to N-cyclohexyl substituted pyridazines.

Mechanistic Rationale

The mechanism mirrors the Paal-Knorr pyrrole synthesis, involving a double condensation to form the six-membered ring.[15]

  • Double Condensation: The reaction proceeds through the stepwise formation of a di-imine (or a related cyclic hemiaminal intermediate) from the reaction of both nitrogen atoms of the hydrazine with the two carbonyl groups of the 1,4-diketone.

  • Dehydration: The cyclic intermediate then undergoes dehydration, losing two molecules of water to form the dihydropyridazine.

  • Aromatization: The 1,6-dihydropyridazine intermediate can often be oxidized to the stable aromatic pyridazine. This oxidation can sometimes occur in situ (e.g., via air oxidation) or may require a separate oxidation step depending on the substrate and conditions.

Pyridazine_Synthesis cluster_start Reactants cluster_process Reaction Sequence cluster_end Product A Cyclohexylhydrazine HCl C Double Condensation A->C B 1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione) B->C D Dehydration (-2 H₂O) C->D Acid Catalyst E Aromatization (Oxidation) D->E H 1-Cyclohexyl-3,6-dimethylpyridazine E->H

Caption: Paal-Knorr Type Pyridazine Synthesis Workflow.

Detailed Experimental Protocol

This representative protocol is based on the well-established Paal-Knorr synthesis principles.[15]

  • Materials:

    • This compound (1.0 eq)

    • Hexane-2,5-dione (1.0 eq)

    • Ethanol (solvent)

    • Sodium Acetate (base, 1.0 eq)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), hexane-2,5-dione (1.0 eq), sodium acetate (1.0 eq), and ethanol.

      • Causality Note: In this variation, sodium acetate is added to neutralize the HCl salt in situ, freeing the cyclohexylhydrazine to act as a nucleophile. The resulting acetic acid can then serve as a mild acid catalyst for the condensation. This avoids the need for a separate neutralization step and provides a buffered, weakly acidic medium ideal for the reaction.

    • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude product, which can then be purified by column chromatography or distillation.

References

The Synthetic Chemist's Guide to Cyclohexylhydrazine Hydrochloride: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Cyclic Hydrazine

In the landscape of synthetic organic chemistry, Cyclohexylhydrazine hydrochloride (CAS No: 24214-73-1) emerges as a valuable and versatile reagent.[1] Its structure, a simple cyclohexane ring appended to a hydrazine moiety and stabilized as a hydrochloride salt, belies its synthetic potential.[1] This white crystalline powder is a key building block, primarily celebrated for its role in constructing nitrogen-containing heterocyclic systems, which form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth exploration of its applications, focusing on field-proven protocols and the mechanistic rationale behind them, designed for the modern researcher and drug development professional.

Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is mandatory.

  • Hazard Profile : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[4] It is also known to cause serious skin and eye irritation (Category 2).[4][5] Some suppliers classify it as causing severe skin burns and eye damage.[6][7]

  • Personal Protective Equipment (PPE) : Always handle this reagent within a certified chemical fume hood. Essential PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Splash-proof safety goggles and a face shield.

    • A properly fitted lab coat.

  • Handling & Storage : The compound should be handled in a well-ventilated area, avoiding dust formation.[8] It is sensitive to air, moisture, and light.[4] Store in a tightly sealed container in a cool, dry, and dark place.

  • Emergency Procedures :

    • Skin Contact : Immediately wash with plenty of water.[4][5]

    • Eye Contact : Rinse cautiously with water for several minutes.[5]

    • Inhalation : Move the person to fresh air.[4][5]

    • Ingestion : Rinse mouth and consult a physician.[5]

Hazard Class GHS Classification Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Category 4P261, P264, P270, P271
Skin Irritation / CorrosionCategory 1B/2P280, P302+P352
Eye Irritation / DamageCategory 1/2P280, P305+P351+P338

Core Application I: The Fischer Indole Synthesis of Carbazoles

The Fischer indole synthesis is arguably the most prominent application of hydrazine derivatives. Discovered by Emil Fischer in 1883, this powerful acid-catalyzed reaction transforms a hydrazine and a ketone or aldehyde into an indole ring system.[9][10][11] When this compound reacts with a cyclohexanone derivative, the product is not a simple indole but a tetrahydrocarbazole, a tricyclic structure of significant interest in medicinal and materials chemistry.[6]

Mechanistic Pathway

The reaction proceeds through a well-established, multi-step mechanism. The use of the hydrochloride salt is often advantageous as the in situ generation of acid can catalyze the reaction and improve yields.[12]

  • Hydrazone Formation : The reaction initiates with the condensation of cyclohexylhydrazine and the ketone to form a hydrazone.

  • Tautomerization : The hydrazone tautomerizes to its enamine form.

  • [10][10]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, thermal[10][10]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the (if any) aryl ring of the hydrazine.

  • Rearomatization & Cyclization : A subsequent proton transfer restores aromaticity, leading to a di-imine intermediate which then undergoes an intramolecular nucleophilic attack to form a five-membered ring aminal.

  • Ammonia Elimination : Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[9][11][13][14]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination A Cyclohexylhydrazine + Ketone B Cyclohexylhydrazone A->B -H2O C Ene-hydrazine B->C Acid Catalyst D Protonated Ene-hydrazine C->D +H+ E Di-imine Intermediate D->E Heat F Aminal Intermediate E->F Cyclization G Indole Product F->G -NH3, -H+

Caption: Mechanism of the Fischer Indole Synthesis.

Application Protocol: One-Pot Synthesis of 9-Cyclohexyl-1,2,3,4-tetrahydrocarbazole

This protocol details the direct synthesis of a tetrahydrocarbazole derivative from this compound and cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Oxygen (balloon or atmosphere)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To an oven-dried reaction vessel, add this compound (1.5 mmol) and cyclohexanone (1.0 mmol).

  • Solvent Addition : Add DMF (2 mL) to the vessel.

  • Reaction Conditions : Seal the vessel and place it under an oxygen atmosphere (a balloon is sufficient). Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation : Purify the crude residue by flash column chromatography on silica gel to afford the pure tetrahydrocarbazole product.

Core Application II: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone of medicinal chemistry, found in blockbuster drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant .[15] The most common route to pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[11][13]

Mechanistic Rationale

The reaction proceeds via a straightforward condensation-cyclization sequence. The regiochemical outcome (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by the steric and electronic properties of both reactants and the reaction conditions.

Pyrazole_Synthesis A Cyclohexylhydrazine C Condensation Intermediate (Hydrazone/Enamine) A->C B 1,3-Dicarbonyl Compound B->C D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F 1-Cyclohexyl-pyrazole Product E->F

Caption: General workflow for Knorr Pyrazole Synthesis.

Application Protocol: General Synthesis of a 1-Cyclohexyl-3,5-disubstituted Pyrazole

This protocol provides a general method for reacting this compound with a generic 1,3-diketone.

Materials:

  • This compound

  • 1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)

  • Ethanol or Acetic Acid

  • Triethylamine (if starting from hydrochloride salt)

Procedure:

  • Reactant Dissolution : Dissolve the 1,3-diketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Hydrazine Addition : Add this compound (1.0 mmol) to the solution. If using the hydrochloride salt, add triethylamine (1.1 mmol) to liberate the free base.

  • Reaction : Stir the mixture at room temperature or heat to reflux. The optimal temperature depends on the reactivity of the specific diketone.

  • Monitoring : Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation : Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, remove the solvent under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography.

1,3-Dicarbonyl Substrate Typical Conditions Expected Product Type
AcetylacetoneEthanol, reflux1-Cyclohexyl-3,5-dimethylpyrazole
Ethyl AcetoacetateAcetic Acid, reflux1-Cyclohexyl-3-methyl-pyrazol-5-one
DibenzoylmethaneEthanol, reflux1-Cyclohexyl-3,5-diphenylpyrazole

Note on Pharmaceutical Synthesis : While this general method is used to create the pyrazole core of drugs like Celecoxib, it is crucial to note that the specific starting materials are different. For instance, the synthesis of Celecoxib utilizes 4-hydrazinobenzenesulfonamide hydrochloride, not cyclohexylhydrazine.[16] Reacting this compound via this protocol would yield a novel cyclohexyl-substituted pyrazole, not the API itself.

Core Application III: Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. They are prevalent in pharmaceuticals, particularly as cardiovascular agents.[1] A primary synthetic route involves the reaction of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl species.[4][7]

Application Protocol: General Synthesis of a 2-Cyclohexyl-6-substituted-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the cyclocondensation of Cyclohexylhydrazine with a γ-ketoacid.

Materials:

  • This compound

  • γ-Ketoacid (e.g., levulinic acid)

  • Ethanol or Acetic Acid

  • Triethylamine

Procedure:

  • Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the γ-ketoacid (1.0 mmol) in ethanol (15 mL).

  • Reagent Addition : Add this compound (1.0 mmol) and triethylamine (1.1 mmol).

  • Reaction : Heat the mixture to reflux and maintain for 4-18 hours.

  • Monitoring : Monitor the formation of the dihydropyridazinone product by TLC.

  • Work-up : Cool the reaction to room temperature and remove the solvent in vacuo.

  • Purification : Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Isolation : Purify the crude material by recrystallization or column chromatography to yield the final product. The resulting 4,5-dihydropyridazinone can often be oxidized to the aromatic pyridazinone if desired, using a suitable oxidant.

Conclusion

This compound is a potent and versatile reagent for the synthesis of nitrogen-containing heterocycles. Its application in the Fischer indole synthesis provides a direct route to valuable carbazole frameworks. Furthermore, its use in classical condensation reactions with dicarbonyl compounds opens access to a wide array of pyrazole and pyridazinone derivatives, scaffolds of immense importance to the pharmaceutical and materials science industries. The protocols outlined herein provide a robust foundation for researchers to explore the rich chemistry of this fundamental building block.

References

Application Notes & Protocols: The Strategic Use of Cyclohexylhydrazine Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of cyclohexylhydrazine hydrochloride in the synthesis of critical pharmaceutical intermediates. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations, and detailed protocols that enable the robust synthesis of heterocyclic scaffolds central to modern medicine.

Introduction: The Versatility of the Hydrazine Moiety

This compound (CAS No: 24214-73-1) is a versatile and highly reactive chemical intermediate.[1][2] Its utility in organic synthesis stems from the nucleophilic nature of the hydrazine functional group, stabilized as a hydrochloride salt for improved handling and stability.[1] This moiety is a powerful tool for constructing nitrogen-containing heterocycles, which form the core of countless pharmaceutical agents.[2]

This guide will focus on two cornerstone reactions where cyclohexylhydrazine and its analogs are indispensable:

  • The Knorr Pyrazole Synthesis: For creating 1,5-diarylpyrazole structures, famously used in non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

  • The Fischer Indole Synthesis: For producing the indole nucleus, a privileged scaffold found in numerous natural products and therapeutic agents, including antimigraine drugs of the triptan class.[5][6]

Through detailed protocols and mechanistic explanations, we will demonstrate how this reagent can be expertly manipulated to achieve desired synthetic outcomes.

Part 1: Synthesis of Pyrazole Scaffolds via Cyclocondensation

The pyrazole ring is a five-membered heterocycle that is a key structural motif in numerous pharmaceuticals, prized for its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][7] The most fundamental route to this scaffold is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[8][9]

Theoretical Grounding: The Knorr Pyrazole Synthesis

The reaction proceeds via the condensation of a hydrazine with a β-diketone. The initial step is the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of hydrazine dictates the substituent at the N1 position of the pyrazole, allowing for fine-tuning of the final molecule's physicochemical properties, such as lipophilicity and metabolic stability.[3]

While our focus is on cyclohexylhydrazine, we will use the industrial synthesis of Celecoxib, a selective COX-2 inhibitor, as an exemplary case study.[10][11] This synthesis employs a substituted phenylhydrazine, but the chemical logic and protocol are directly translatable to the use of this compound for the development of novel Celecoxib analogs—a common strategy in medicinal chemistry.

Visualizing the Mechanism: Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone Condensation (-H2O) hydrazine Cyclohexylhydrazine (or analog) hydrazine->hydrazone cyclized Cyclized Intermediate (Hemiaminal) hydrazone->cyclized Intramolecular Attack product Substituted Pyrazole cyclized->product Dehydration (-H2O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Case Study Protocol: Synthesis of a Celecoxib Pyrazole Core

This protocol details the cyclocondensation step to form the pyrazole ring, which is the core of the NSAID Celecoxib.[10][11] This reaction is robust and serves as a foundational method for creating a diverse array of substituted pyrazoles by simply varying the hydrazine and diketone starting materials.

Reactants:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (β-diketone intermediate)

  • 4-hydrazinylbenzenesulfonamide hydrochloride (hydrazine analog)

  • Methanol (Solvent)

Protocol:

  • Vessel Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 1,3-dione intermediate (e.g., 40 g).[11][12]

  • Reagent Addition: Add 4-hydrazinylbenzenesulfonamide hydrochloride (e.g., 42.2 g) and methanol (e.g., 860 mL).[11][12] The hydrochloride salt is used for its stability; the reaction medium is typically sufficient to liberate the free hydrazine in situ.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) with continuous stirring.[11][12]

    • Causality: Heating provides the activation energy for both the initial condensation and the subsequent dehydration steps. Methanol is an excellent solvent as it readily dissolves the reactants and has a convenient boiling point for reflux.

  • Monitoring: Monitor the reaction for completion over approximately 10 hours.[12] Thin-Layer Chromatography (TLC) can be used to track the disappearance of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature (25-30°C).[11][12]

    • Remove the solvent completely under reduced pressure using a rotary evaporator.[11][12]

    • The resulting residue contains the crude product.

  • Purification:

    • Dissolve the residue in a suitable solvent system, such as ethyl acetate and water, for liquid-liquid extraction to remove inorganic salts and water-soluble impurities.[12]

    • Further purification is typically achieved by recrystallization from a solvent like toluene to yield the final product with high purity.[13][14]

Data Summary: Representative Pyrazole Synthesis
ParameterValue / ConditionSource
Reactants 1,3-Dione & Hydrazine HCl[11][12]
Solvent Methanol or Ethanol[12][13]
Temperature 65-80°C (Reflux)[12]
Reaction Time 5-10 hours[12]
Typical Yield ~84-90%[13]
Purity (Post-Recrystallization) >99.5%[13]

Part 2: Synthesis of Indole Scaffolds via Fischer Indole Synthesis

The indole ring is one of the most important heterocyclic structures in medicinal chemistry, forming the basis for neurotransmitters (serotonin), alkaloids, and a multitude of drugs.[15][16] The Fischer indole synthesis, discovered in 1883, remains a premier method for its construction.[5][6] It involves the acid-catalyzed reaction of a hydrazine (like this compound) with an aldehyde or ketone.[6][17]

Theoretical Grounding: The Fischer Indole Synthesis

The accepted mechanism involves several key steps:

  • Hydrazone Formation: The hydrazine and carbonyl compound condense to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [10][10]-Sigmatropic Rearrangement: This is the crucial, irreversible, and stereospecific step. A protonated enamine undergoes a rearrangement to form a di-imine intermediate.

  • Cyclization & Aromatization: The intermediate cyclizes and then eliminates a molecule of ammonia, driven by the formation of the stable, aromatic indole ring.[6][17]

The choice of acid catalyst is critical; Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are commonly used.[5][6]

Visualizing the Workflow: Fischer Indole Synthesis

Fischer_Workflow cluster_prep Reaction Setup cluster_reaction Core Transformation cluster_finish Isolation & Purification start Combine Cyclohexylhydrazine HCl, Ketone (e.g., Cyclohexanone), and Acid Catalyst in Solvent step1 Step 1: Form Hydrazone start->step1 Heat step2 Step 2: Tautomerize to Enamine step1->step2 step3 Step 3: [3,3]-Sigmatropic Rearrangement step2->step3 step4 Step 4: Cyclize & Eliminate NH3 step3->step4 workup Aqueous Workup / Neutralization step4->workup purify Recrystallization or Chromatography workup->purify product Final Indole Product (e.g., Tetrahydrocarbazole) purify->product

Caption: Experimental workflow for the Fischer Indole Synthesis.

Protocol: Synthesis of a Tetrahydrocarbazole Intermediate

This protocol describes the reaction between this compound and cyclohexanone, which yields 1,2,3,4-tetrahydrocarbazole, a tricyclic indole derivative that is a common precursor for more complex molecules.

Reactants:

  • This compound

  • Cyclohexanone

  • Acetic Acid (Solvent and Catalyst)

Protocol:

  • Vessel Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound and an equimolar amount of cyclohexanone.

  • Solvent Addition: Add glacial acetic acid as the solvent.

    • Causality: Acetic acid serves a dual role. It is an effective solvent for the reactants and provides the necessary acidic environment to catalyze the reaction, particularly the key rearrangement and elimination steps.[5] Stronger acids like HCl or H₂SO₄ can also be used, but acetic acid often provides a good balance of reactivity and control.[5][6]

  • Reaction Execution: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Work-up:

    • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

    • Pour the cooled reaction mixture onto crushed ice or into cold water. This will often cause the crude product to precipitate.

    • Neutralize the mixture carefully with a base, such as a saturated sodium bicarbonate solution, to remove the acetic acid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure tetrahydrocarbazole.

Safety and Handling Considerations

Hydrazine derivatives are potent chemicals and should be handled with appropriate care. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) before use. Hydrazines are known to be toxic and potential carcinogens.

Conclusion

This compound is a powerful and versatile reagent for the construction of high-value pharmaceutical intermediates. Its application in cornerstone reactions like the Knorr pyrazole synthesis and the Fischer indole synthesis allows for the efficient creation of diverse heterocyclic scaffolds. By understanding the mechanistic principles behind these transformations and adhering to robust, well-defined protocols, researchers can effectively leverage this building block to advance drug discovery and development programs.

References

Application of Cyclohexylhydrazine Hydrochloride in the Synthesis of Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Cyclohexylhydrazine hydrochloride stands as a pivotal intermediate in the landscape of modern agrochemical synthesis. Its inherent reactivity, conferred by the hydrazine moiety, coupled with the lipophilic cyclohexyl group, makes it a versatile building block for a variety of pesticidal and herbicidal compounds. This technical guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazole-based agrochemicals, a class of compounds renowned for their potent and selective biological activity.

Introduction: The Strategic Importance of this compound

This compound (C₆H₁₄N₂·HCl) is a white to off-white crystalline solid that serves as a stable and reliable source of the cyclohexylhydrazine nucleophile.[1] The hydrochloride salt form enhances its stability and handling properties compared to the free base. In agrochemical research and development, the introduction of a cyclohexyl group can significantly influence the lipophilicity and, consequently, the absorption, translocation, and metabolic stability of the final active ingredient within the target organism.

The primary utility of this compound in this context is its role as a key precursor in the formation of heterocyclic scaffolds, most notably the pyrazole ring.[2][3] Pyrazole derivatives are integral to a wide array of commercial agrochemicals due to their diverse modes of action and efficacy against various pests and weeds.[4][5][6]

Core Application: Synthesis of 1-Cyclohexyl-1H-pyrazole-5-amine Derivatives

A prominent application of this compound is in the synthesis of 1-cyclohexyl-1H-pyrazole-5-amine and its derivatives. These compounds are crucial intermediates for the subsequent elaboration into more complex agrochemicals, such as pyrazolecarboxamide fungicides and herbicides.[7][8] The fundamental synthetic strategy involves a cyclocondensation reaction between cyclohexylhydrazine and a suitable three-carbon synthon.

Mechanistic Insight: The Knorr Pyrazole Synthesis and its Variations

The reaction of a hydrazine with a 1,3-dicarbonyl compound, famously known as the Knorr pyrazole synthesis, is a cornerstone of pyrazole chemistry.[3][4] However, for the synthesis of highly functionalized pyrazoles, more specialized reagents are often employed. A particularly effective method for producing 1-cyclohexyl-1H-pyrazole-5-amine involves the reaction of cyclohexylhydrazine with ethyl 2-cyano-3,3-bis(methylthio)acrylate. This reaction proceeds through a cascade of nucleophilic attack, intramolecular cyclization, and elimination steps.

The causality behind this choice of reagent lies in its tailored reactivity. The two methylthio groups act as excellent leaving groups, and the cyano group directs the cyclization to selectively form the desired 5-aminopyrazole isomer.

mechanistic_pathway A Cyclohexylhydrazine C Nucleophilic Attack A->C B Ethyl 2-cyano-3,3-bis(methylthio)acrylate B->C D Intermediate Adduct C->D Formation of C-N bond E Intramolecular Cyclization D->E Attack of second N on cyano group F Cyclized Intermediate E->F G Elimination of Methanethiol F->G - CH3SH H Aromatization G->H I 1-Cyclohexyl-4-cyano-3-(methylthio)-1H-pyrazol-5-amine H->I J Further Reactions (e.g., Hydrolysis, Decarboxylation) I->J K Final Pyrazole Agrochemical J->K experimental_workflow start Start step1 Suspend Cyclohexylhydrazine HCl in Ethanol start->step1 step2 Add Triethylamine step1->step2 step3 Add Ethyl 2-cyano-3,3-bis(methylthio)acrylate step2->step3 step4 Reflux for 4-6 hours step3->step4 step5 Cool and Concentrate step4->step5 step6 Dissolve in Ethyl Acetate step5->step6 step7 Wash with NaHCO3 and Brine step6->step7 step8 Dry with Na2SO4 and Concentrate step7->step8 step9 Purify by Flash Chromatography step8->step9 end End: Pure 1-Cyclohexyl-1H-pyrazole-5-amine step9->end

References

Application Notes and Protocols: A Step-by-Step Guide for Hydrazone Formation with Cyclohexylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazone Moiety in Modern Drug Discovery

Hydrazones, organic compounds characterized by the R¹R²C=NNH₂ functional group, are pivotal scaffolds in medicinal chemistry.[1] Their prevalence in a wide array of clinically used drugs stems from their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The formation of a hydrazone linkage is a robust and versatile reaction, often employed in the synthesis of complex pharmaceutical intermediates and as a cleavable linker in antibody-drug conjugates (ADCs).[1][2] The pH-sensitive nature of the hydrazone bond, which is stable at physiological pH but hydrolyzes in the acidic environment of lysosomes, makes it an ideal tool for targeted drug release.[2][4]

This guide provides a detailed, step-by-step protocol for the formation of a hydrazone using cyclohexylhydrazine hydrochloride as the hydrazine source. As a hydrochloride salt, the starting material requires specific handling to liberate the reactive free hydrazine, a critical step that will be thoroughly addressed. We will delve into the underlying reaction mechanism, the rationale behind each procedural step, and best practices for purification and characterization, ensuring a reproducible and efficient synthesis.

Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a mild acid.[5][6]

The mechanism can be broken down into two key stages:

  • Nucleophilic Addition: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[7] The lone pair of electrons on the terminal nitrogen of the hydrazine then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.[7]

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). The hydroxyl group is protonated to form a good leaving group (H₂O), which is subsequently eliminated to form a C=N double bond, yielding the final hydrazone product.[7]

The overall reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.[7]

dot digraph "Hydrazone Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];

} केंद Caption: Mechanism of acid-catalyzed hydrazone formation.

The Critical Role of pH in Hydrazone Formation

The rate of hydrazone formation is highly dependent on the pH of the reaction medium.[5] While acid catalysis is necessary to activate the carbonyl group, an excessively acidic environment (typically pH < 3) will protonate the hydrazine nucleophile, rendering it unreactive.[5][6] Conversely, at a high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-determining step.[5] Therefore, the reaction is typically fastest in a mildly acidic environment, with an optimal pH often cited to be around 4.5.[5] When starting with a hydrazine hydrochloride salt, the initial liberation of the free base is a prerequisite for the reaction to proceed.

Experimental Protocol: Synthesis of Benzaldehyde Cyclohexylhydrazone

This protocol details the synthesis of benzaldehyde cyclohexylhydrazone from this compound and benzaldehyde.

Materials:

  • This compound (C₆H₁₄N₂·HCl)

  • Benzaldehyde (C₇H₆O)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Step-by-Step Procedure:
  • Liberation of Free Cyclohexylhydrazine:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio). The sodium acetate acts as a base to neutralize the hydrochloride salt and generate the free cyclohexylhydrazine in situ.

  • Reaction with Benzaldehyde:

    • To the stirring solution, add benzaldehyde (1.0 eq) dropwise at room temperature.

    • A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to ensure the optimal pH for the reaction.

  • Reaction Monitoring and Workup:

    • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1).

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, transfer the reaction mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

    • Alternatively, if the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel can be performed.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10];

} केंद Caption: Experimental workflow for hydrazone synthesis.

Data Presentation: Key Reaction Parameters

ParameterConditionRationale
Solvent Ethanol/WaterA polar protic solvent system that dissolves both the hydrochloride salt and the organic reactants.
Base Sodium AcetateA mild base to neutralize the hydrochloride salt without making the solution too basic, which would inhibit the acid-catalyzed dehydration step.
Catalyst Glacial Acetic AcidProvides the necessary acidic environment to catalyze the reaction without being so strong as to fully protonate the hydrazine.
Temperature RefluxIncreases the reaction rate to ensure completion in a reasonable timeframe.
Workup ExtractionSeparates the organic product from the aqueous phase containing salts and other water-soluble byproducts.
Purification Recrystallization/ChromatographyRemoves unreacted starting materials and any side products to yield the pure hydrazone.

Conclusion and Future Perspectives

The synthesis of hydrazones via the condensation of hydrazines and carbonyl compounds is a cornerstone of synthetic organic and medicinal chemistry. The protocol detailed herein for the reaction of this compound provides a robust and reproducible method for accessing these valuable compounds. By understanding the nuances of the reaction mechanism, particularly the critical role of pH, researchers can optimize conditions for a wide range of substrates. The continued exploration of hydrazone chemistry promises to yield novel therapeutic agents and advanced materials, further solidifying the importance of this versatile functional group in scientific research and development.

References

Application Note & Protocol: Leveraging Cyclohexylhydrazine Hydrochloride for the Synthesis of Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of cyclohexylhydrazine hydrochloride as a versatile monomer for synthesizing novel polymers. The focus is on the synthesis of polyaniline (PANI) derivatives through oxidative polymerization, a method that offers significant potential for creating materials with tunable properties. This note explains the underlying chemical principles, provides a comprehensive, step-by-step protocol, and outlines methods for polymer characterization.

Introduction: The Potential of this compound in Polymer Science

In the quest for advanced materials, the design and synthesis of novel polymers with tailored functionalities are paramount. This compound (C₆H₁₁NHNH₂·HCl) is an intriguing building block for polymer synthesis.[1] Its chemical structure, featuring a reactive hydrazine group attached to a bulky cyclohexyl ring, offers unique steric and electronic properties that can be imparted to a polymer backbone.[1]

The incorporation of the cyclohexyl group can enhance the solubility of traditionally intractable polymers in common organic solvents, a significant advantage for processability.[2][3] Furthermore, the hydrazine moiety provides a site for oxidative coupling, enabling the formation of conjugated polymer systems analogous to the well-studied polyaniline (PANI).[3] These resulting PANI derivatives are an important class of conducting polymers with wide-ranging applications in sensors, energy storage, and corrosion inhibition due to their unique redox properties and tunable conductivity.[2][3][4][5]

This guide focuses on the chemical oxidative polymerization of this compound to create a novel PANI-type polymer. We will explore the mechanism, provide a validated laboratory protocol, and discuss the characterization of the resulting material.

Scientific Principle: Oxidative Polymerization Mechanism

Oxidative polymerization is a type of chain-reaction polymerization where monomers are coupled through an oxidation process.[6][7][8][9] In the case of aniline and its derivatives, this typically involves the use of a strong oxidizing agent, such as ammonium persulfate (APS), in an acidic medium.[2][3]

The polymerization proceeds through three main steps: initiation, propagation, and termination.[7][8]

  • Initiation: The oxidant (APS) generates radical cations from the protonated monomer (cyclohexylhydrazine). This is the rate-determining step and creates the initial active species.

  • Propagation: The radical cation reacts with a neutral monomer, forming a dimer radical cation. This process repeats, adding monomers to the growing polymer chain in a head-to-tail fashion.[7] The acidic environment is crucial as it keeps the nitrogen atoms protonated, facilitating the propagation of the conjugated system.

  • Termination: The growing chains are deactivated when two radicals combine or through other side reactions, concluding the polymerization process.[8]

The bulky cyclohexyl group influences the polymerization kinetics and the final polymer's morphology and electronic properties.

Experimental Section: Synthesis of Poly(cyclohexylhydrazine)

This section details the protocol for the chemical oxidative polymerization of this compound.

Materials and Reagents
ReagentGradeSupplierCAS NumberNotes
This compound>98%TCI, Sigma-Aldrich24214-73-1The monomer for polymerization.[10]
Ammonium Persulfate (APS)ACS Reagent GradeMajor chemical suppliers7727-54-0The oxidizing agent.
Hydrochloric Acid (HCl)37%, ACS GradeMajor chemical suppliers7647-01-0To create the acidic reaction medium.
Methanol (MeOH)ACS Reagent GradeMajor chemical suppliers67-56-1For washing and purifying the polymer.
Deionized (DI) Water18 MΩ·cmIn-house7732-18-5Used as the solvent.
Safety & Handling Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).[10]

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Step-by-Step Synthesis Protocol
  • Monomer Solution Preparation:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3.01 g (0.02 mol) of this compound in 100 mL of 1 M HCl.

    • Stir the solution until the monomer is completely dissolved. The acidic solution ensures the hydrazine group is protonated, which is essential for the polymerization mechanism.

    • Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is critical to control the reaction rate, prevent over-oxidation, and ensure a more ordered polymer structure.

  • Oxidant Solution Preparation:

    • In a separate 100 mL beaker, dissolve 5.70 g (0.025 mol) of ammonium persulfate (APS) in 50 mL of 1 M HCl.

    • Stir until the APS is fully dissolved. Prepare this solution just before use, as APS can degrade over time.

  • Polymerization Reaction:

    • Slowly add the APS solution dropwise to the chilled monomer solution over 30 minutes using a dropping funnel.

    • A color change should be observed as the reaction begins, typically to a dark green or black, indicating the formation of the conjugated polymer.

    • After the addition is complete, allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours. This extended reaction time ensures a high conversion of the monomer to the polymer.

  • Polymer Isolation and Purification:

    • After 24 hours, stop the stirring and collect the polymer precipitate by vacuum filtration using a Buchner funnel with Whatman No. 1 filter paper.

    • Wash the collected polymer cake sequentially with 200 mL of 1 M HCl, followed by 200 mL of methanol, and finally with 200 mL of deionized water. This washing process removes unreacted monomer, oligomers, and the oxidant.

    • Repeat the washing cycle until the filtrate becomes colorless.

  • Drying:

    • Transfer the purified polymer to a vacuum oven.

    • Dry the product at 60 °C under vacuum for 48 hours or until a constant weight is achieved.

    • The final product should be a dark-colored powder. Weigh the polymer to calculate the percentage yield.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization process.

G cluster_reaction 2. Polymerization cluster_purification 3. Isolation & Purification Monomer_Sol Dissolve Monomer in 1M HCl Cooling Cool Monomer Sol. (0-5 °C) Monomer_Sol->Cooling Oxidant_Sol Dissolve APS in 1M HCl Addition Dropwise Addition of Oxidant Oxidant_Sol->Addition Cooling->Addition Stirring Stir for 24h at 0-5 °C Addition->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with HCl, MeOH, DI Water Filtration->Washing Drying Vacuum Dry at 60 °C Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR UVVis UV-Vis Spectroscopy Drying->UVVis TGA Thermogravimetric Analysis (TGA) Drying->TGA SEM Scanning Electron Microscopy (SEM) Drying->SEM

Caption: Workflow for Synthesis and Characterization.

Characterization of the Synthesized Polymer

To confirm the successful synthesis and to understand the properties of the resulting polymer, several characterization techniques are recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the polymer structure.

  • Expected Peaks: Look for characteristic peaks corresponding to the quinoid and benzenoid ring stretching vibrations, which are hallmarks of the polyaniline backbone. Also, expect C-H stretching and bending vibrations from the cyclohexyl groups. The absence of strong N-H stretching from the initial hydrazine may indicate successful polymerization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the polymer, confirming its conjugated nature.

  • Procedure: Dissolve a small amount of the polymer in a suitable solvent (e.g., NMP or DMSO).

  • Expected Absorptions: Typically, PANI derivatives show two characteristic absorption bands. One in the UV region corresponding to the π-π* transition of the benzenoid rings, and another in the visible region related to the exciton transition of the quinoid rings. The position of these bands gives insight into the oxidation state and conjugation length.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer.

  • Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).

  • Expected Results: The TGA curve will show weight loss as a function of temperature. The initial weight loss is typically due to moisture, followed by the decomposition of the polymer backbone at higher temperatures. This provides information on the material's operational temperature range.

Scanning Electron Microscopy (SEM)

SEM is used to study the surface morphology of the polymer.

  • Procedure: Coat a small amount of the polymer powder onto an SEM stub with conductive tape and sputter-coat with gold or carbon.

  • Expected Morphology: The images will reveal the shape and size of the polymer particles, which could be granular, fibrous, or porous depending on the specific reaction conditions.

Conclusion

This compound serves as a valuable monomer for creating novel functional polymers through straightforward oxidative polymerization. The resulting polyaniline-like structure, modified with cyclohexyl groups, is expected to exhibit enhanced processability and unique physicochemical properties. The detailed protocol and characterization methods provided in this note offer a solid foundation for researchers to synthesize and explore these promising materials for a variety of advanced applications.

References

Catalytic Applications of Cyclohexylhydrazine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Cyclohexylhydrazine Scaffold in Catalysis

Cyclohexylhydrazine hydrochloride and its derivatives represent a class of versatile chemical intermediates that are pivotal in the synthesis of more complex molecular architectures.[1][] The inherent reactivity of the hydrazine functional group, combined with the steric and electronic properties of the cyclohexyl moiety, makes these compounds valuable precursors for the development of novel ligands and catalysts.[1][] This guide provides an in-depth exploration of the catalytic applications of cyclohexylhydrazine derivatives, focusing on their role in the synthesis of heterocyclic compounds and as ligands in transition metal-catalyzed reactions. We will delve into the mechanistic underpinnings of these catalytic processes and provide detailed, field-proven protocols for their implementation in a research setting.

Application I: Acid-Catalyzed Heterocycle Synthesis - The Fischer Indole Synthesis

A classic and powerful application of hydrazine derivatives is in the Fischer indole synthesis, a method for producing indoles from a substituted hydrazine and a carbonyl compound under acidic conditions.[3][4] While traditionally employing arylhydrazines, the principles of this reaction can be extended to cyclohexylhydrazine to generate valuable saturated heterocyclic structures, such as tetrahydrocarbazoles, which are present in numerous biologically active compounds.

Mechanistic Insight

The reaction is catalyzed by Brønsted or Lewis acids and proceeds through a series of well-defined steps.[4][5] The causality behind this transformation lies in the acid-catalyzed formation of a hydrazone, which then tautomerizes to an enamine. A key[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, leads to the final aromatic indole or its saturated analogue.[3] The choice of acid catalyst is crucial; strong protonic acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are commonly used to drive the reaction to completion.[4][5]

Fischer_Indole_Mechanism A Cyclohexylhydrazine + Ketone/Aldehyde B Cyclohexylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization (H⁺ catalyst) D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Di-imine Intermediate D->E Aromatization F Cyclized Aminal E->F Cyclization (H⁺) G Tetrahydrocarbazole Derivative (Product) F->G Elimination (H⁺ catalyst) H NH₃ F->H

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol describes the reaction of this compound with cyclohexanone. Using the hydrochloride salt often improves yields and minimizes decomposition compared to the free base.[3]

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Zinc Chloride (ZnCl₂, 0.5 eq, optional catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and cyclohexanone (1.1 eq) to glacial acetic acid (5-10 mL per gram of hydrazine).

  • Catalyst Addition (Optional): If a stronger Lewis acid catalyst is desired, add anhydrous zinc chloride (0.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of cold water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

  • Characterization: Confirm the structure of the resulting 1,2,3,4-tetrahydrocarbazole by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
PhenylhydrazineAcetoneGlacial Acetic AcidGlacial Acetic Acid0.75~50[7]
PhenylhydrazineCyclohexanoneZnCl₂Acetic Acid2-4>70[4]
o-Tolylhydrazine HCl2-MethylcyclohexanoneAcetic AcidAcetic AcidRoom TempHigh[6]

Application II: Cyclohexylhydrazine Derivatives as Ligands for Transition Metal Catalysis

The true catalytic potential of cyclohexylhydrazine derivatives is often realized when they are used as precursors to ligands for transition metals. By converting the hydrazine moiety into a hydrazone or a Schiff base, multidentate ligands can be synthesized that form stable, catalytically active complexes with metals like Ruthenium, Palladium, and Nickel.[1]

Ligand Synthesis: From Hydrazine to Schiff Base

Schiff base ligands are synthesized through the condensation of a primary amine (in this case, the hydrazine derivative) with an aldehyde or ketone. This reaction creates an imine linkage and allows for the introduction of additional coordinating atoms (e.g., hydroxyl or pyridyl groups) that can chelate to a metal center.

Ligand_Synthesis_Workflow start Cyclohexylhydrazine Hydrochloride step1 Neutralization (e.g., with NaHCO₃) to free hydrazine start->step1 step2 Condensation with 2-hydroxybenzaldehyde step1->step2 product Schiff Base Ligand (N,O-bidentate) step2->product step3 Complexation with Metal Precursor (e.g., RuCl₂(PPh₃)₃) product->step3 catalyst Active Metal Catalyst [Ru(II)-Schiff Base Complex] step3->catalyst

Caption: Workflow for Catalyst Synthesis.

Application in Catalytic Transfer Hydrogenation

Ruthenium(II) complexes are highly effective catalysts for the transfer hydrogenation of ketones to alcohols, using a hydrogen donor like 2-propanol.[8] Schiff base ligands derived from cyclohexylhydrazine can be used to create robust Ru(II) catalysts for this transformation.

Mechanistic Rationale: The catalytic cycle is believed to involve the formation of a ruthenium-hydride species. The Schiff base ligand stabilizes the metal center and facilitates the transfer of a hydride from the isopropoxide (formed from 2-propanol and a base) to the ruthenium. This active hydride species then reduces the ketone substrate, regenerating the catalyst and producing the alcohol product.

Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

This is a representative protocol based on established methods for Ru-catalyzed transfer hydrogenation.

Part A: Synthesis of the Ru(II)-Schiff Base Catalyst

  • Ligand Synthesis: Synthesize the Schiff base ligand by refluxing equimolar amounts of cyclohexylhydrazine and 2-hydroxybenzaldehyde in ethanol for 2-4 hours. The product often precipitates upon cooling and can be purified by recrystallization.

  • Complexation: In a separate flask under an inert atmosphere (e.g., Argon), dissolve the Schiff base ligand (2.1 eq) and a ruthenium precursor such as [RuCl₂(p-cymene)]₂ (1.0 eq) in a suitable solvent like methanol or dichloromethane. Reflux the mixture for 4-6 hours. The resulting Ru(II) complex can be purified by crystallization or column chromatography.

Part B: Catalytic Reaction Materials:

  • Acetophenone (1.0 eq)

  • Ru(II)-Schiff Base Catalyst (0.5-2 mol%)

  • Potassium hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃) (5-10 mol%)

  • 2-Propanol (solvent and hydrogen source)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the Ru(II)-Schiff Base catalyst (e.g., 1 mol%), the base (e.g., 5 mol%), and the ketone substrate (e.g., acetophenone, 1.0 eq).

  • Solvent Addition: Add anhydrous 2-propanol via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to 80-85 °C and stir for the required time (typically 2-24 hours). Monitor the conversion of the starting material by GC or TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a small amount of water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting alcohol can be purified by column chromatography if necessary.

Catalyst TypeSubstrateH-SourceBaseYield (%)Reference (for similar systems)
Ru(II) with N,N-ligandAcetophenone2-PropanolKOH>95[8]
Ru(II) with bipyridyl ligandVarious KetonesHCOOH/NEt₃-80-99[8]

Future Perspectives: Chiral Ligands and N-Heterocyclic Carbenes

The modular nature of cyclohexylhydrazine derivatives opens avenues for the development of more sophisticated catalytic systems.

Asymmetric Catalysis

By starting with a chiral derivative of cyclohexylhydrazine or by reacting it with a chiral aldehyde/ketone, chiral Schiff base ligands can be synthesized.[] These ligands can induce enantioselectivity in metal-catalyzed reactions, such as the asymmetric reduction of prochiral ketones or asymmetric C-C bond-forming reactions. The design of such ligands is a cornerstone of modern asymmetric catalysis.[][9] While a specific, highly successful catalyst of this type derived from cyclohexylhydrazine is not yet widely reported, the synthetic principles are well-established. Researchers can explore this area by synthesizing C₂-symmetric or other chiral ligands and screening them in various asymmetric transformations.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry, prized for their strong σ-donating properties and steric tunability.[10][11][12] It is conceivable to synthesize NHC precursors from cyclohexylhydrazine. For example, reaction with a glyoxal derivative followed by cyclization and deprotonation could yield an NHC with a cyclohexyl group on one of the nitrogen atoms. Such ligands could find applications in palladium-catalyzed cross-coupling reactions or ruthenium-catalyzed metathesis, where the steric and electronic properties of the NHC are critical for catalytic activity and stability.[10][12]

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to a diverse range of catalytic applications. From its direct use in acid-catalyzed cyclizations to its role as a precursor for sophisticated Schiff base, chiral, and potentially NHC ligands, its derivatives offer significant opportunities for innovation in synthetic chemistry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and expand upon the catalytic utility of this versatile molecular scaffold.

References

Application Notes and Protocols for Reactions Involving Cyclohexylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Cyclohexylhydrazine Hydrochloride

In the landscape of modern organic synthesis, this compound (CAS No: 24214-73-1) emerges as a pivotal chemical intermediate. Its molecular architecture, comprising a cyclohexyl ring bonded to a hydrazine moiety and supplied as a stable hydrochloride salt, provides a unique combination of steric influence and nucleophilic reactivity. This compound is a cornerstone for constructing complex molecular frameworks, finding extensive applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Typically supplied as a white crystalline powder with purity often exceeding 98-99%, its quality is paramount for the success of sensitive chemical transformations where impurities could lead to undesirable side reactions and diminished yields.[1] This guide provides an in-depth exploration of the experimental setups, safety protocols, and core synthetic applications of this compound, designed for researchers and drug development professionals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24214-73-1
Molecular Formula C₆H₁₅ClN₂[2]
Molecular Weight 150.65 g/mol [2][3]
Appearance White to almost white crystalline powder[1][4]
Melting Point 110-114 °C[3][4]
Purity Typically >98%[1]

PART 1: Critical Safety and Handling Protocols

This compound is a reactive and corrosive compound that demands careful handling to ensure personnel safety and experimental integrity.[5] Adherence to these protocols is not merely procedural but is a foundational aspect of trustworthy and reproducible science.

1.1 Hazard Profile & Personal Protective Equipment (PPE)

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause severe skin burns and serious eye damage.[2][3] The hydrochloride salt, while more stable than the free base, can release irritating and toxic vapors, including nitrogen oxides and hydrogen chloride gas, upon thermal decomposition.[5]

Expert Insight: The corrosive nature stems from both the hydrazine moiety and the acidic hydrochloride. Hydrazines are known skin and respiratory irritants, and any contact should be minimized. The primary directive is to prevent any direct contact or inhalation.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.
H314 / H315Causes severe skin burns and eye damage / Causes skin irritation.[2][3]
H319Causes serious eye irritation.[6]
Prevention P260 / P261Do not breathe dust / Avoid breathing dust.[3]
P264Wash skin thoroughly after handling.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P302+P352IF ON SKIN: Wash with plenty of water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Mandatory PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields and a face shield.[3]

  • Lab Coat: Standard protective laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[5][6] If dust is generated, a P3 respirator cartridge is recommended.[3]

1.2 Storage and Stability

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is sensitive to air, moisture, and light. For long-term stability and to maintain its high purity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

Expert Insight: The hydrochloride salt is hygroscopic and can absorb moisture from the air, which can affect its reactivity and stoichiometry in reactions. Storing it in a desiccator or a glovebox is a best practice that ensures the reagent's integrity for sensitive applications.

PART 2: Core Application: The Fischer Indole Synthesis

One of the most powerful and classic applications of hydrazines is the Fischer indole synthesis, a method for producing the indole aromatic heterocycle from a hydrazine and an aldehyde or ketone under acidic conditions.[7] This reaction is fundamental in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[7]

2.1 Mechanistic Rationale

The reaction is not a simple condensation but a sophisticated cascade of equilibria and rearrangements. The choice of an acid catalyst (Brønsted or Lewis) is critical, as it facilitates multiple steps in the sequence.[7][8]

The accepted mechanism involves:

  • Hydrazone Formation: Reversible condensation between the hydrazine and the carbonyl compound.[9]

  • Tautomerization: The hydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer.[7][9]

  • [6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted pericyclic rearrangement, which is typically the rate-determining step and often requires heat.[7][10]

  • Rearomatization & Cyclization: The resulting diimine rearomatizes, followed by an intramolecular attack to form a cyclic aminal.[7]

  • Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia to form the final, energetically favorable indole ring system.[7][9]

Fischer_Indole_Mechanism cluster_start Step 1 & 2 cluster_rearrange Step 3 cluster_end Step 4 & 5 Hydrazine Hydrazine + Ketone Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (+H⁺, -H₂O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Protonation & Heat Diimine Diimine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Rearomatization AmmoniaElim Ammonia Elimination (-NH₃) Cyclization->AmmoniaElim Indole Indole Product AmmoniaElim->Indole

Caption: Key stages of the Fischer Indole Synthesis mechanism.

2.2 Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details the reaction between this compound and cyclohexanone, a classic example that yields a valuable carbazole derivative.[11] Using the hydrochloride salt directly is often advantageous as it can serve as its own acid source or be used with an additional acid catalyst to drive the reaction.[11]

Experimental_Workflow Start Reagent Preparation Reaction Reaction Setup & Reflux Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Work-up Monitor->Workup Upon completion Purify Purification (Recrystallization) Workup->Purify Analyze Characterization (MP, NMR, IR) Purify->Analyze End Final Product Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclohexylhydrazine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Cyclohexylhydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. Our focus is on providing practical, experience-driven advice to help you achieve high purity and yield.

This compound (CAS No: 24214-73-1) is a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its purity is critical for the success of subsequent reactions, as even trace impurities can lead to unwanted side products and reduced yields.[1] This guide will walk you through common purification methods, potential pitfalls, and strategies for obtaining a high-purity product, which typically appears as a white crystalline powder.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Such as cyclohexanone, hydrazine, or cyclohexyl halide.

  • By-products of the Reaction: These can include dicyclohexylhydrazine, and products from side reactions.

  • Residual Solvents: Solvents used in the reaction or initial work-up can be trapped in the crude solid.

  • Decomposition Products: Hydrazine derivatives can be susceptible to oxidation and decomposition, especially if not handled under an inert atmosphere.[2]

Q2: My crude this compound is an oil and won't solidify. What should I do?

A2: Oiling out is a common problem in crystallization and can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the cooled solution. This will provide a template for crystallization.

  • Solvent Polarity: The solvent may be too nonpolar for the hydrochloride salt. Try triturating the oil with a more nonpolar solvent in which the product is insoluble (like hexane or diethyl ether) to induce solidification.

  • Concentration: Your solution might be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again.

  • Purity: A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step like a liquid-liquid extraction to remove some of the impurities before attempting recrystallization.

Q3: What is the best method to assess the purity of my final this compound product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting even small amounts of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, such as residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify any major impurities.

  • Melting Point: A sharp melting point range close to the literature value (110-114 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is a corrosive solid and should be handled with care.[2][4] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[2]

  • Hygroscopic Nature: The compound is hygroscopic, meaning it absorbs moisture from the air.[2] Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to maintain its quality.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2]

Troubleshooting Guides

Guide 1: Recrystallization Challenges

Recrystallization is a common and effective method for purifying solid organic compounds.[5][6] The principle is based on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[7]

Problem: Poor Crystal Yield After Recrystallization

Possible Causes & Solutions:

Cause Explanation Solution
Too Much Solvent If an excessive amount of solvent is used, the solution may not become saturated enough upon cooling for the product to crystallize out effectively.[8]Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or even a precipitate instead of well-formed, pure crystals.[5][8]Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[8]
Product is Soluble in Cold Solvent The chosen solvent may be too good at dissolving the product, even at low temperatures.Choose a different solvent or a solvent system (a mixture of two or more solvents) where the product has lower solubility when cold.
Experimental Protocol: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or isopropanol are often good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.[7] Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[9] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[7][9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration If insoluble impurities cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Guide 2: Liquid-Liquid Extraction for Impurity Removal

Liquid-liquid extraction can be a valuable preliminary purification step, especially when dealing with impurities that have significantly different polarities or acid-base properties compared to your product.

Problem: Presence of Non-polar or Basic Impurities

Possible Causes & Solutions:

Impurity Type Explanation Solution
Non-polar Impurities Unreacted starting materials like cyclohexanone or by-products such as dicyclohexylhydrazine are less polar than the hydrochloride salt.Perform an extraction with a non-polar organic solvent (e.g., hexane, diethyl ether) to remove these impurities from the aqueous solution of your product.
Basic Impurities If the reaction was run under conditions that could generate basic by-products, an acidic wash can be beneficial.Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid solution to remove basic impurities.
Experimental Protocol: Extractive Work-up
  • Dissolution: After the reaction is complete, if your product is in an organic solvent, add water and adjust the pH to be acidic (e.g., pH 2-3 with HCl) to ensure your product is fully in the aqueous layer as the hydrochloride salt. If your reaction was conducted in an aqueous medium, you can proceed directly to the extraction.

  • Extraction of Non-polar Impurities: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible, non-polar organic solvent (e.g., diethyl ether or dichloromethane). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer (containing your product) into a clean flask. Discard the organic layer (containing the non-polar impurities).

  • Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent one or two more times to ensure complete removal of the non-polar impurities.

  • Product Isolation: The purified this compound can then be isolated from the aqueous solution by evaporation of the water or by proceeding to a crystallization step.

Extraction_Workflow start Crude Reaction Mixture in Aqueous Acidic Solution separatory_funnel Separatory Funnel Aqueous Layer (Product) Organic Layer (Impurities) start->separatory_funnel Add non-polar organic solvent and shake collection_flask Collection Flask for Aqueous Layer separatory_funnel:f0->collection_flask Drain aqueous layer waste Waste (Organic Layer) separatory_funnel:f1->waste Discard organic layer collection_flask->separatory_funnel Repeat extraction with fresh solvent final_product Purified Aqueous Solution of Product collection_flask->final_product After final extraction

References

improving yield in reactions with Cyclohexylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclohexylhydrazine Hydrochloride

Welcome to the technical support center for this compound (CAS: 24214-73-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules, optimizing its reactivity is crucial for success.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Maximizing Reaction Success

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your research decisions.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Question: I am performing a Fischer indole synthesis with this compound and a ketone, but my yield is consistently below 30%. What are the most likely causes and how can I improve it?

Answer: Low yields in this classic reaction are a common challenge, often stemming from suboptimal conditions that fail to drive the equilibrium toward the product. The Fischer indole synthesis is a multi-step process, and each step is sensitive to specific parameters.[3][4]

Causality & Corrective Actions:

  • Catalyst Selection and Stoichiometry: The choice and amount of acid catalyst are critical.[3] The reaction eliminates ammonia (NH₃) as a byproduct, which can neutralize the acid catalyst, halting the reaction prematurely.[5]

    • Explanation: The acid facilitates the key steps: tautomerization of the hydrazone to an enehydrazine and the subsequent[6][6]-sigmatropic rearrangement.[4][7] If the catalyst is neutralized, these steps cannot proceed efficiently.

    • Solution: Ensure you are using a sufficient amount of catalyst. While catalytic amounts are sometimes effective, stoichiometric levels are often required to compensate for ammonia neutralization.[5] Consider using the hydrochloride salt of the hydrazine, as this can improve yields and minimize decomposition.[6][8]

  • Reaction Temperature and Duration: Both parameters must be carefully balanced.

    • Explanation: While heating is necessary to overcome the activation energy for the rearrangement and cyclization steps, excessive heat or prolonged reaction times can lead to decomposition of the starting materials, intermediates, or the final indole product, resulting in polymerization and tar formation.[3]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[5] Start with moderate temperatures (e.g., reflux in a suitable solvent like acetic acid or ethanol) for a defined period (e.g., 2-4 hours) and assess completion.[9] If the reaction stalls, a modest increase in temperature may be warranted, but avoid prolonged heating after the starting material is consumed.

  • Solvent Choice: The solvent can influence reaction rates and solubility.

    • Explanation: Polar protic solvents like acetic acid or ethanol are commonly used. Acetic acid can act as both a solvent and a catalyst.[7] The choice of solvent can affect the solubility of intermediates and the overall reaction kinetics.

    • Solution: Acetic acid is often a robust first choice. If yields are poor, consider screening other solvents. A comparison is provided below.

Data Summary: Impact of Catalyst and Solvent on Yield

Catalyst (1.1 eq)SolventTemperature (°C)Typical Yield Range (%)Rationale
Zinc Chloride (ZnCl₂)TolueneReflux50-70%Classic Lewis acid catalyst, effective but can be hygroscopic.[9]
p-TsOHEthanolReflux60-80%Strong Brønsted acid, generally provides clean reactions.[3]
Polyphosphoric Acid (PPA)None (used as solvent)80-10065-85%Acts as both catalyst and solvent; effective but workup can be difficult.[7]
Acetic AcidAcetic AcidReflux55-75%Serves as both a Brønsted acid catalyst and a polar protic solvent.[3]

Troubleshooting Workflow: Low Yield

G cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Purity start Low Yield Observed check_catalyst 1. Verify Catalyst - Type (Brønsted/Lewis)? - Stoichiometry (≥1 eq)? start->check_catalyst increase_eq Increase catalyst to >1 eq check_catalyst->increase_eq <1 equivalent used screen_catalyst Screen alternative acids (e.g., p-TsOH, PPA) check_catalyst->screen_catalyst Stoichiometry OK check_conditions 2. Assess Conditions - Temperature too low/high? - Reaction time sufficient? optimize_temp Optimize T via DoE check_conditions->optimize_temp monitor_tlc Monitor via TLC to find optimal time check_conditions->monitor_tlc check_reagents 3. Check Reagents - Hydrazine purity? - Carbonyl purity? purify_reagents Purify starting materials (distillation/recrystallization) check_reagents->purify_reagents increase_eq->check_conditions screen_catalyst->check_conditions optimize_temp->check_reagents monitor_tlc->check_reagents end Improved Yield purify_reagents->end

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Issue 2: Significant Byproduct Formation

Question: My reaction produces the desired indole, but I'm also getting a significant amount of dark, tarry material and several other spots on my TLC plate. How can I achieve a cleaner reaction?

Answer: Byproduct and tar formation are typically indicative of decomposition or competing side reactions. The key is to favor the desired reaction pathway kinetically and thermodynamically.

Causality & Corrective Actions:

  • Overheating: As mentioned, excessive heat is a primary culprit for decomposition.[3]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to wait longer at a lower temperature than to force the reaction with excessive heat.

  • Air (Oxygen) Sensitivity: Hydrazines and many reaction intermediates can be sensitive to oxidation, especially at elevated temperatures.

    • Explanation: Oxidation can lead to complex side products and discoloration of the reaction mixture.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas the solvent before use if sensitivity is high.

  • Incorrect Stoichiometry: An excess of the carbonyl component can sometimes lead to the formation of azine byproducts.[10]

    • Solution: Use the hydrazine as the limiting reagent or maintain a strict 1:1 to 1.2:1 stoichiometry of the hydrazine to the carbonyl compound.[5]

Fischer Indole Synthesis: Mechanism & Potential Side Reactions

G Reactants Hydrazine + Ketone Hydrazone Hydrazone Intermediate Reactants->Hydrazone H⁺ Oxidation Oxidation Products Reactants->Oxidation O₂ Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Decomposition Decomposition (Tar) Hydrazone->Decomposition Excess Heat Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺, Δ Enamine->Decomposition Excess Heat Cyclization Cyclization & Aromatization Rearrangement->Cyclization -NH₃ Product Indole Product Cyclization->Product

Caption: The main pathway of the Fischer Indole Synthesis and common side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Question: The reaction seems to work, but I am losing most of my product during workup and purification. What are the best practices for isolating a solid indole product?

Answer: Product loss during isolation is often due to solubility issues or the presence of impurities that complicate purification. A systematic approach to workup is essential.

Causality & Corrective Actions:

  • Product Solubility: The indole product may have partial solubility in the solvent used for precipitation or washing.[10]

    • Solution: After the reaction is complete, cool the reaction mixture thoroughly in an ice bath before filtration to minimize solubility and maximize precipitation. When washing the crude solid, use a minimal amount of a cold, non-polar solvent (e.g., cold hexanes or diethyl ether) to remove non-polar impurities without dissolving the product.

  • Persistent Impurities: Some byproducts may have similar polarity to the desired product, making purification by simple crystallization difficult.[11]

    • Solution:

      • Recrystallization: This is the most common method. Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[12]

      • Slurrying: If recrystallization is difficult, slurrying the crude product in a solvent that dissolves the impurities but not the product can be effective.

      • Column Chromatography: If all else fails, silica gel chromatography is a reliable method for separating compounds with different polarities.[12]

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store this compound? A: this compound is a corrosive solid and should be handled with care.[13][14] Always use it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15] It is also hygroscopic (absorbs moisture from the air). Store it in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated and under an inert atmosphere to maintain its quality.[13]

Q2: What is the specific role of the hydrochloride salt versus using the free base? A: The hydrochloride salt offers several advantages. It is generally more stable and less prone to oxidation than the free base (cyclohexylhydrazine).[6][16] In reactions like the Fischer indole synthesis, using the hydrochloride salt can lead to cleaner reactions and improved yields because it helps maintain an acidic environment and can minimize decomposition.[6][8]

Q3: Can I perform a "one-pot" reaction without first isolating the hydrazone intermediate? A: Yes, a one-pot procedure is a very common and efficient variant of the Fischer indole synthesis.[5] Since the initial formation of the hydrazone from the hydrazine and the carbonyl compound is also acid-catalyzed, you can mix the this compound, the ketone/aldehyde, and the acid catalyst together and heat the mixture directly.[5][9] This avoids an extra isolation step and can improve overall efficiency.

Experimental Protocols

Protocol: General One-Pot Fischer Indole Synthesis

This protocol provides a general methodology. Optimal conditions may vary based on the specific ketone or aldehyde used.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Place the setup under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add the carbonyl compound (1.0-1.1 eq) and the chosen solvent (e.g., glacial acetic acid, 5-10 mL per gram of hydrazine). If using a different solvent like ethanol, add your acid catalyst (e.g., p-TsOH, 1.1 eq).

  • Reaction: Heat the stirred mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). A typical reaction time is 2-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol or water, followed by cold hexanes) to remove residual acid and impurities.

  • Purification: Air-dry the crude solid. For higher purity, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture).[12]

References

Cyclohexylhydrazine Hydrochloride: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for cyclohexylhydrazine hydrochloride. As a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, understanding its stability and proper handling is paramount to successful and reproducible research. This guide, structured in a user-friendly question-and-answer format, provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the hydrochloride salt of cyclohexylhydrazine. It is a white to off-white crystalline solid.[1] Its chemical structure, featuring a cyclohexyl ring attached to a hydrazine moiety, makes it a versatile reagent in organic synthesis. It is primarily used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, often in reactions like the Fischer indole synthesis to create indole derivatives.[2][3]

Q2: What are the main stability concerns with solid this compound?

This compound is sensitive to air, moisture, and light.[4][5] It is also hygroscopic, meaning it can absorb moisture from the atmosphere.[4] Exposure to these elements can lead to degradation, which may manifest as discoloration of the solid. The compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[4]

Q3: How should solid this compound be properly stored to ensure its long-term stability?

To maintain the quality and stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] For long-term storage, refrigeration at 2-8°C is recommended. Storing the compound under an inert atmosphere, such as nitrogen or argon, can further protect it from air and moisture-induced degradation.[4][6]

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential decomposition pathways.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture.[4][6]
Container Tightly sealed, light-resistantProtects from air, moisture, and light-induced degradation.[4][5]
Location Dry, cool, well-ventilated areaEnsures a stable environment and safety.[2]

Troubleshooting Guide

Issue 1: The solid this compound has a yellow or brownish tint.

  • Potential Cause: This discoloration is often a sign of oxidation or other forms of degradation due to improper storage, such as exposure to air and light.

  • Recommendation:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored material. This can be done using techniques like ¹H NMR or titration (see protocols below).

    • Purification: If the purity is found to be compromised, the material can often be purified by recrystallization. A general procedure for recrystallizing hydrazine salts involves dissolving the compound in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowing it to slowly cool to form purer crystals.[7][8]

    • Prevention: To prevent future discoloration, always store the compound under the recommended conditions (see Table 1).

Issue 2: Low or no yield in a Fischer indole synthesis reaction.

  • Potential Causes:

    • Poor Quality of this compound: Degraded starting material is a common reason for reaction failure.

    • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too weak may not promote the reaction, while one that is too strong could lead to degradation of the starting materials or product.[2][9]

    • Suboptimal Reaction Conditions: The Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to decomposition.[3][10]

    • Formation of a Stable Hydrazone: The intermediate hydrazone may be too stable to undergo the necessary tautomerization to the ene-hydrazine.[3]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your this compound is of high purity using the methods described below.

    • Optimize Acid Catalyst: If using a Brønsted acid like HCl or H₂SO₄, consider switching to a Lewis acid such as ZnCl₂ or BF₃·OEt₂, which can be milder and more effective for certain substrates.[9]

    • Adjust Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. In some cases, microwave irradiation can help promote the reaction.[3]

    • Consider a Two-Step Procedure: Isolate the hydrazone intermediate first, purify it, and then subject it to the cyclization conditions. This can often lead to a cleaner reaction and higher yield.

Fischer_Indole_Synthesis_Troubleshooting cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Yield in Fischer Indole Synthesis cause1 Degraded Starting Material low_yield->cause1 cause2 Inappropriate Acid Catalyst low_yield->cause2 cause3 Suboptimal Reaction Conditions low_yield->cause3 cause4 Stable Hydrazone Intermediate low_yield->cause4 solution1 Verify Purity (NMR, Titration) cause1->solution1 solution2 Optimize Catalyst (e.g., Lewis Acid) cause2->solution2 solution3 Adjust Temperature/ Use Microwave cause3->solution3 solution4 Isolate and Purify Hydrazone cause4->solution4

Troubleshooting workflow for the Fischer indole synthesis.

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution

This protocol describes the preparation of a this compound solution in ethanol, suitable for use in many synthetic applications.

Materials:

  • This compound

  • Anhydrous ethanol

  • Volumetric flask

  • Analytical balance

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Drying: If the this compound has been stored for a long time or if there are concerns about moisture, it can be dried in a vacuum oven at a low temperature (e.g., 40°C) for a few hours.

  • Weighing: Under an inert atmosphere if possible, accurately weigh the desired amount of this compound.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of anhydrous ethanol and swirl to dissolve.

  • Dilution: Once the solid is fully dissolved, add anhydrous ethanol to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the solution in a tightly sealed, amber glass bottle under an inert atmosphere and in a refrigerator. It is recommended to use the solution as fresh as possible, as the stability of hydrazine solutions can be limited.

Protocol 2: Purity Assessment by Non-Aqueous Titration

This protocol provides a method to determine the purity of this compound by titration.

Principle:

This compound is the salt of a weak base and a strong acid. It can be titrated as an acid in a non-aqueous medium with a strong base.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Perchloric acid in acetic acid (0.1 N, standardized)

  • Crystal violet indicator

  • Burette, pipette, and conical flask

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid in a conical flask.

  • Indicator: Add 2-3 drops of crystal violet indicator to the solution. The solution will turn violet.

  • Titration: Titrate the sample solution with standardized 0.1 N perchloric acid in acetic acid. The endpoint is reached when the color of the solution changes from violet to blue-green.[10]

  • Calculation: Calculate the purity of the sample using the following formula:

    Where:

    • V = Volume of perchloric acid solution consumed (mL)

    • N = Normality of the perchloric acid solution

    • M = Molecular weight of this compound (150.65 g/mol )

    • W = Weight of the sample (g)

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

Principle:

¹H NMR spectroscopy can be used to confirm the identity and assess the purity of this compound. The presence of unexpected signals may indicate impurities.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

  • Data Analysis:

    • Chemical Shifts: Compare the obtained spectrum with a reference spectrum of pure this compound. The expected signals for the cyclohexyl protons will be in the aliphatic region (typically 1-3 ppm), and the N-H protons will appear as broad signals that may exchange with D₂O.

    • Integration: Integrate the signals corresponding to the cyclohexyl protons and any impurity signals. The relative integration values can be used to estimate the purity of the sample.

    • Common Impurities: Look for signals from common residual solvents (e.g., ethanol, diethyl ether) or byproducts from the synthesis.[11] A reference spectrum for cyclohexylamine hydrochloride in D₂O shows signals around 1.18-1.99 ppm and 3.16 ppm.[12]

Purity_Assessment_Workflow start Assess Purity of Cyclohexylhydrazine HCl method_choice Choose Method start->method_choice titration Non-Aqueous Titration method_choice->titration Quantitative nmr ¹H NMR Spectroscopy method_choice->nmr Qualitative & Semi-Quantitative titration_steps 1. Dissolve in Acetic Acid 2. Add Indicator 3. Titrate with Perchloric Acid 4. Calculate Purity titration->titration_steps nmr_steps 1. Dissolve in Deuterated Solvent 2. Acquire Spectrum 3. Analyze Chemical Shifts and Integrals nmr->nmr_steps

Workflow for purity assessment of this compound.

References

Technical Support Center: Troubleshooting Unexpected Outcomes in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this venerable and powerful reaction. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds, making mastery of its synthesis crucial.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield

Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most common culprits and how can I address them?

A1: Low yields are a frequent challenge in the Fischer indole synthesis, a reaction known for its sensitivity to various parameters.[4][5] Several factors, often interconnected, can contribute to this issue. Here is a systematic guide to diagnosing and resolving the problem:

1. Purity of Starting Materials:

  • The Problem: The purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can engage in side reactions, consuming your starting materials and generating byproducts that complicate purification and lower the yield of your desired indole.[4]

  • The Solution:

    • Use freshly distilled or recrystallized starting materials.

    • Arylhydrazine hydrochlorides are often more stable and easier to purify than the free bases.[6] Consider using the hydrochloride salt.

    • Confirm the purity of your starting materials via NMR or other appropriate analytical techniques before commencing the synthesis.

2. Inappropriate Acid Catalyst or Concentration:

  • The Problem: The choice and concentration of the acid catalyst are critical.[2][4] An acid that is too weak may not effectively catalyze the key[4][4]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting materials or the product.[7][8]

  • The Solution:

    • Catalyst Screening: Experiment with a variety of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2][4][9]

    • Polyphosphoric Acid (PPA): PPA is often a highly effective catalyst and solvent for this reaction.[4]

    • Concentration Optimization: The optimal acid concentration can be substrate-dependent. A systematic optimization of the catalyst loading is recommended.

3. Suboptimal Reaction Temperature and Time:

  • The Problem: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[4][10] However, excessive heat or prolonged reaction times can lead to decomposition and the formation of tarry byproducts.[4][11]

  • The Solution:

    • Systematic Temperature Screening: Begin with conditions reported in the literature for similar substrates and then systematically vary the temperature.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid over-heating.

    • Microwave-Assisted Synthesis: Consider using a microwave reactor. This technique can dramatically reduce reaction times, often leading to cleaner reactions and improved yields.[4][12][13]

4. Unfavorable Electronic Effects:

  • The Problem: The electronic properties of substituents on both the arylhydrazine and the carbonyl partner can significantly influence the reaction's success.[14]

    • Electron-donating groups on the carbonyl compound can stabilize an intermediate iminylcarbocation, favoring a competing N-N bond cleavage pathway over the desired rearrangement.[7][15][16]

    • Strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[6]

  • The Solution:

    • For substrates with challenging electronic properties, a thorough optimization of the acid catalyst and temperature is necessary. Harsher conditions (stronger acid, higher temperature) may be required for deactivated phenylhydrazines.[6]

    • If the reaction consistently fails, an alternative synthetic route to the target indole may be necessary.

Issue 2: Formation of Side Products and Impurities

Q2: My reaction produces multiple spots on TLC, indicating significant byproduct formation. What are the common side reactions, and how can I suppress them?

A2: The formation of byproducts is a common issue in the Fischer indole synthesis, often leading to difficult purification and reduced yields.[5] Understanding the potential side reactions is key to mitigating them.

1. Regioisomer Formation with Unsymmetrical Ketones:

  • The Problem: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[14][17]

  • The Solution:

    • Acid Strength: The acidity of the reaction medium can influence the regioselectivity. Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product.[14] A careful screening of acid catalysts and concentrations is recommended.

    • Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[14]

2. Aldol Condensation and Friedel-Crafts-type Reactions:

  • The Problem: The acidic conditions and elevated temperatures can promote side reactions such as aldol condensation of the carbonyl component or Friedel-Crafts-type reactions.[4][5]

  • The Solution:

    • Optimize Reaction Conditions: Careful control of temperature, reaction time, and acid concentration can minimize these side reactions.[4]

    • One-Pot Procedures: In some cases, a one-pot procedure where the hydrazone is formed in situ can minimize the opportunity for side reactions of the carbonyl compound.[4][17]

3. Incomplete Reaction and Starting Material Recovery:

  • The Problem: If the reaction does not go to completion, you will have a mixture of starting materials and product, complicating purification.

  • The Solution:

    • Increase Temperature: The[4][4]-sigmatropic rearrangement often has a high activation energy. Cautiously increasing the reaction temperature while monitoring for decomposition can drive the reaction to completion.[4]

    • Sufficient Catalyst: Ensure an adequate amount of a suitable acid catalyst is present.[4]

Issue 3: Purification Challenges

Q3: I am struggling to purify my final indole product from the reaction mixture. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and tarry decomposition products.

  • Initial Work-up:

    • After cooling the reaction, it is often beneficial to neutralize the acid catalyst carefully.

    • Extraction with an appropriate organic solvent (e.g., ethyl acetate) is a standard next step.[6]

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying indoles. A systematic approach to solvent system selection using TLC is crucial.

    • Dealing with Tarry Residues: If significant tar formation has occurred, it may be necessary to first pass the crude product through a plug of silica gel to remove the highly polar, insoluble material before attempting fine purification by column chromatography.

  • Crystallization: If the indole product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.

Visualizing the Fischer Indole Synthesis

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product A Arylhydrazine C Phenylhydrazone A->C + Carbonyl - H2O B Aldehyde or Ketone B->C D Enamine C->D Tautomerization (Acid-catalyzed) E Diimine D->E [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) F Aminal E->F Cyclization G Indole F->G Elimination of NH3 Aromatization

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_purity Check Purity of Starting Materials Are they pure? start->check_purity purify Purify/Distill/ Recrystallize check_purity:f1->purify No check_catalyst Evaluate Acid Catalyst Is it optimal? check_purity:f1->check_catalyst Yes purify->check_purity screen_catalysts Screen Brønsted and Lewis Acids (e.g., PPA, ZnCl2) check_catalyst:f1->screen_catalysts No check_temp Assess Reaction Temperature Is it optimal? check_catalyst:f1->check_temp Yes screen_catalysts->check_catalyst optimize_temp Optimize Temperature (Monitor by TLC) Consider Microwave check_temp:f1->optimize_temp No success Successful Synthesis check_temp:f1->success Yes optimize_temp->check_temp check_side_reactions Multiple Spots on TLC optimize_conditions Re-optimize Conditions (Temp, Time, Acid Conc.) check_side_reactions->optimize_conditions regioisomers Unsymmetrical Ketone? Control with Acid/Sterics check_side_reactions->regioisomers optimize_conditions->success regioisomers->success

Caption: A troubleshooting workflow for common Fischer indole synthesis problems.

Experimental Protocols

General Procedure for Fischer Indole Synthesis (Example)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Chloroform

  • Sodium sulfate

Procedure:

  • To a reaction flask, add p-tolylhydrazine hydrochloride (1.0 eq.) and isopropyl methyl ketone (1.0 eq.) to glacial acetic acid.[14]

  • Reflux the mixture with stirring for 2-3 hours.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.[14]

  • Neutralize the reaction mixture with 1 M NaOH solution.[14]

  • Dilute the mixture with water and extract with chloroform (3x).[14]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[14]

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Fischer Indole Synthesis (Example)

Materials:

  • Phenylhydrazine hydrochloride

  • Butanone

  • Tetrahydrofuran (THF)

Procedure:

  • In a microwave vial, combine phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF.[4]

  • Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.[4]

  • Cool the reaction mixture to room temperature.

  • Proceed with the appropriate work-up and purification.

Data Summary
Parameter Common Issue Recommended Action Reference
Catalyst Too weak or too strong; incorrect choice for substrate.Screen a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂). Consider using PPA.[2][4][9]
Temperature Too low (incomplete reaction) or too high (decomposition).Optimize temperature systematically. Use TLC to monitor progress. Consider microwave-assisted heating for rapid and controlled heating.[4][11][12]
Solvent Poor solubility of reactants; undesirable side reactions.Test a range of solvents. Acetic acid can serve as both a catalyst and solvent. Polar aprotic solvents like DMSO are also common.[4][6]
Starting Materials Impurities leading to side reactions and low yield.Use freshly distilled or recrystallized starting materials. Confirm purity before use.[4]

References

Technical Support Center: Optimizing Reaction Conditions for Cyclohexylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclohexylhydrazine Hydrochloride (CAS No: 24214-73-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions - Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring the integrity of this compound and the safety of laboratory personnel. This reagent is sensitive and requires careful management.

Q1: What are the optimal storage conditions for this compound?

A1: this compound is hygroscopic, air-sensitive, and light-sensitive.[1] To maintain its quality and reactivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] For long-term stability, refrigeration in a dry, cool, and well-ventilated place is recommended.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: This compound is classified as corrosive and can cause severe skin burns and eye damage.[1][3][4] Therefore, comprehensive PPE is mandatory. This includes chemical-resistant gloves, a lab coat, and eye protection such as safety goggles and a face shield.[3][5][6] All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or fumes.[1]

Q3: How should I properly dispose of waste containing this compound?

A3: Waste disposal must adhere to local, regional, and national hazardous waste regulations.[1] As a corrosive and potentially toxic chemical, it should not be discharged into drains or the environment.[5][7] Consult your institution's environmental health and safety (EHS) office for specific protocols on chemical waste disposal.

Section 2: General Reaction Setup & Optimization

This compound is a versatile intermediate, primarily used for forming hydrazones through condensation with aldehydes and ketones.[8] These hydrazones are often key intermediates in more complex syntheses, such as the Fischer indole synthesis.[9][10][11]

Q4: How do I choose the right solvent for my reaction?

A4: Solvent selection depends on the specific reaction, but alcohols (like ethanol) and acetic acid are commonly used, particularly for hydrazone formation and Fischer indole syntheses.[10][12] The ideal solvent should fully dissolve the reactants but often allows the product to precipitate upon formation or cooling, simplifying isolation. For reactions requiring higher temperatures, high-boiling point solvents like diethylene glycol may be necessary, especially in subsequent reduction steps like the Wolff-Kishner reduction.[12]

Q5: Do I need to add a base to neutralize the hydrochloride salt?

A5: Not always. In fact, for reactions like the Fischer indole synthesis, the acidic nature of the hydrochloride salt is beneficial, as the reaction is acid-catalyzed.[10][11] Using the hydrochloride salt can improve yields and minimize decomposition compared to using the free base.[9][13] If the free hydrazine is required, a stoichiometric amount of a non-nucleophilic base can be added, followed by filtration of the resulting salt, though this is often unnecessary.

Q6: What is the typical stoichiometry for a condensation reaction?

A6: A slight excess of the hydrazine reagent (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable carbonyl compound.[12] However, the optimal ratio should be determined empirically. Monitoring the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method is crucial to track the disappearance of the limiting reagent.[12][14]

General Experimental Workflow

Below is a diagram illustrating a typical workflow for a condensation reaction involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reagents 1. Weigh Reagents (Carbonyl & Hydrazine HCl) solvent 2. Add Solvent (e.g., Ethanol) reagents->solvent In Fume Hood stir 3. Stir Mixture (Optional: Heat/Catalyst) solvent->stir monitor 4. Monitor Progress (TLC, GC-MS) stir->monitor Periodically cool 5. Cool Mixture (Induce Crystallization) monitor->cool Upon Completion filtrate 6. Filter Product cool->filtrate wash 7. Wash & Dry Solid filtrate->wash analyze 8. Characterize Product (NMR, MS, MP) wash->analyze G start Low Yield Observed check_reagent Check Reagent Quality (Properly Stored?) start->check_reagent check_conditions Review Reaction Conditions (Time, Temp, Catalyst) check_reagent->check_conditions Yes replace_reagent Use Fresh Reagent check_reagent->replace_reagent No check_sterics Assess Steric Hindrance (Bulky Ketone?) check_conditions->check_sterics Yes optimize_cond Increase Time/Temp Add Catalyst check_conditions->optimize_cond No check_workup Evaluate Workup (Product Soluble?) check_sterics->check_workup No force_cond Use Forcing Conditions (Higher Temp) check_sterics->force_cond Yes optimize_workup Cool Mixture Thoroughly Before Filtration check_workup->optimize_workup Yes end Yield Improved check_workup->end No replace_reagent->end optimize_cond->end force_cond->end optimize_workup->end

References

dealing with impurities in commercial Cyclohexylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for commercial Cyclohexylhydrazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic work.

Introduction to this compound and Its Impurities

This compound is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals and agrochemicals.[1][2] It is typically supplied as a white crystalline powder with a purity of 98-99%.[1][3] However, even at these high purities, trace impurities can significantly impact sensitive reactions, leading to reduced yields, unexpected side products, and difficulties in purification.[1]

Impurities in commercial this compound can originate from several sources:

  • Starting materials and by-products from synthesis: The manufacturing process may leave residual starting materials, intermediates, or by-products.

  • Degradation products: this compound can degrade upon exposure to air, light, or moisture.

  • Residual solvents: Solvents used during manufacturing or purification may not be completely removed.

Understanding and managing these impurities is crucial for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield and multiple spots on TLC. What could be the cause?

A1: This is a common issue that can often be traced back to the purity of the this compound. Impurities can interfere with the desired reaction pathway, leading to the formation of by-products and a lower yield of the target molecule. It is recommended to first assess the purity of your reagent using the analytical methods described below and, if necessary, purify it before use.

Q2: I've noticed a discoloration in my stored this compound. Is it still usable?

A2: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation. Hydrazine derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. While the reagent may still contain a significant amount of the active compound, the presence of degradation products can negatively impact your reaction. It is advisable to purify the discolored reagent before use or to use a fresh, unopened bottle. For storage, it is recommended to keep it in a cool, dark place under an inert atmosphere.[4]

Q3: What are the most common types of impurities I should be aware of?

A3: While a specific impurity profile can vary between manufacturers and batches, you should be mindful of:

  • Unreacted starting materials: Depending on the synthetic route, these could include cyclohexanone, hydrazine, or related derivatives.

  • Oxidation and degradation products: These can be complex and varied, often resulting from exposure to air.

  • Inorganic salts: Residual salts from the synthesis and workup can be present.

Q4: Can I use this compound directly from the bottle for a sensitive reaction like a Fischer indole synthesis?

A4: For sensitive reactions such as the Fischer indole synthesis, the purity of the hydrazine reagent is critical. Impurities can lead to undesired side reactions and significantly lower the yield of the indole product.[5][6] It is best practice to either use a high-purity grade of this compound or to purify the commercial-grade material before use, especially if you are experiencing issues with your reaction.

Troubleshooting and Purification Guide

This section provides a systematic approach to identifying and addressing impurity-related issues with this compound.

Workflow for Troubleshooting Impurity Issues

Troubleshooting_Workflow start Problem Encountered (e.g., low yield, side products) check_purity Assess Purity of Cyclohexylhydrazine HCl (TLC, HPLC, NMR) start->check_purity is_pure Is the reagent pure? check_purity->is_pure purify Purify the Reagent (Recrystallization) is_pure->purify No troubleshoot_reaction Troubleshoot Other Reaction Parameters is_pure->troubleshoot_reaction Yes reassess_purity Re-assess Purity of Purified Reagent purify->reassess_purity is_pure2 Is the reagent now pure? reassess_purity->is_pure2 use_reagent Use Purified Reagent in Reaction is_pure2->use_reagent Yes is_pure2->troubleshoot_reaction No end Problem Resolved use_reagent->end

Caption: Troubleshooting workflow for impurity-related issues.

Analytical Characterization of Impurities

Before deciding on a purification strategy, it is essential to have an analytical assessment of your commercial this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase method is generally suitable.

  • Suggested HPLC Method:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid is often effective. For MS compatibility, formic acid is preferred.[7]

    • Detection: UV detection at a wavelength where the compound and potential impurities absorb.

A generic HPLC method that can be adapted is as follows:

  • Column: Newcrom R1[7]

  • Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV, wavelength to be determined based on the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can provide valuable structural information about the main component and any significant impurities present.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.[8][9]

Solvent Selection

The ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

For hydrochloride salts like this compound, polar solvents are often a good starting point. Common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like diethyl ether or hexanes.[10][11]

Single-Solvent Recrystallization Protocol

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.

  • Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Two-Solvent Recrystallization

If a suitable single solvent cannot be found, a two-solvent system can be used.[12]

  • Solvent 1: A solvent in which the compound is soluble.

  • Solvent 2: An "anti-solvent" in which the compound is insoluble, but is miscible with Solvent 1.

Protocol:

  • Dissolve the impure compound in a minimal amount of hot Solvent 1.

  • Add hot Solvent 2 dropwise until the solution becomes cloudy.

  • Add a few drops of hot Solvent 1 to redissolve the precipitate and make the solution clear again.

  • Follow steps 4-8 from the single-solvent recrystallization protocol.

Visual Guide to Recrystallization

Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_wash Vacuum Filtration and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals Under Vacuum filter_wash->dry end Pure Crystals dry->end

Caption: Step-by-step recrystallization workflow.

Impact of Impurities on Common Reactions

Fischer Indole Synthesis: The Fischer indole synthesis is highly sensitive to the purity of the hydrazine starting material.[13]

  • Side Reactions: Impurities can lead to the formation of undesired side products, complicating the purification of the final indole.[6]

  • Reduced Yield: The presence of non-reactive impurities effectively lowers the concentration of the active reagent, leading to lower yields.

  • Decomposition: Some impurities may catalyze the decomposition of the starting materials or the product under the acidic reaction conditions.[5]

Condensation Reactions: In reactions where this compound is used to form hydrazones or other condensation products, impurities can:

  • Compete in the reaction: Impurities with similar functional groups may also react, leading to a mixture of products.

  • Inhibit the reaction: Some impurities may deactivate catalysts or react with other reagents, preventing the desired transformation.

By following the troubleshooting and purification guidelines presented here, researchers can mitigate the risks associated with impurities in commercial this compound and improve the reliability and success of their synthetic endeavors.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for Cyclohexylhydrazine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles, the selection of reagents is a critical decision that dictates reaction efficiency, scalability, and safety. Cyclohexylhydrazine hydrochloride has served as a valuable building block, especially in the synthesis of fused indole ring systems like tetrahydro-γ-carbolines. However, its use is not without challenges, including potential toxicity and the need for specific reaction conditions. This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights, quantitative data, and detailed experimental protocols to inform your synthetic strategy.

The Benchmark: Fischer Indole Synthesis with Hydrazine Derivatives

The Fischer indole synthesis, discovered in 1883, remains a cornerstone for constructing the indole nucleus from an aryl or alkyl hydrazine and a carbonyl compound under acidic conditions[1]. The reaction of cyclohexylhydrazine with a cyclic ketone like cyclohexanone is a direct route to valuable tricyclic scaffolds.

The mechanism proceeds through the formation of a hydrazone, which tautomerizes to an ene-hydrazine. A crucial acid-catalyzed[2][2]-sigmatropic rearrangement is followed by the loss of ammonia to form the aromatic indole ring[1]. The choice of hydrazine is paramount, as its electronic and steric properties significantly influence reaction rates and yields.

This compound: The Subject of Comparison

Cyclohexylhydrazine, as an aliphatic hydrazine, presents a different reactivity profile compared to its more common aromatic counterparts like phenylhydrazine. Its primary application is in reactions like the Fischer indole synthesis to create saturated carbazole-type structures. While effective, the motivation to seek alternatives arises from factors including the handling of hydrazine derivatives, which are known for their potential toxicity, and the desire for milder, more versatile catalytic systems.

Alternative Hydrazine Reagents: A Direct Comparison

The most direct alternatives to cyclohexylhydrazine are other hydrazine derivatives. The electronic nature of the substituent on the hydrazine plays a critical role. Aromatic hydrazines, such as phenylhydrazine and its substituted derivatives, are the most common reagents for the Fischer indole synthesis.

Causality Behind Experimental Choices: The choice of acid catalyst (Brønsted or Lewis acids) is crucial for promoting both the initial hydrazone formation and the subsequent[2][2]-sigmatropic rearrangement[1]. The reaction temperature is also a key parameter that must be optimized to drive the reaction to completion while minimizing decomposition.

Hydrazine ReagentCarbonyl PartnerProductCatalyst/SolventTemp.TimeYield (%)Reference
PhenylhydrazineCyclohexanone1,2,3,4-TetrahydrocarbazoleAcetic AcidReflux2 h76-85%Organic Syntheses[3]
Phenylhydrazine HClCyclohexanone1,2,3,4-TetrahydrocarbazoleWater / Inorganic Acid40-90 °C0.5-4 hHighPatent Data[4]
4-MethoxyphenylhydrazineCyclohexanone6-Methoxy-1,2,3,4-tetrahydrocarbazoleAcetic Acid / HClN/AN/AN/AReview[5]
N'-methyl-2,6-dimethylphenylhydrazine HClCyclohexanone8,9-Dimethyl-1,2,3,4-tetrahydrocarbazoleBenzeneRefluxN/AImproved YieldsResearchGate[6]

This table summarizes yields for the synthesis of tetrahydrocarbazoles, the direct aromatic analogues of the products expected from cyclohexylhydrazine.

Modern Catalytic Alternatives: Bypassing Hydrazine Reagents

Modern synthetic chemistry has produced powerful transition-metal-catalyzed methods that can construct the core indole structure without the need for hydrazine precursors. These methods often offer milder conditions, broader functional group tolerance, and novel pathways to complex molecules.

Palladium-Catalyzed Annulation (Larock-Type Synthesis)

A highly effective alternative is the palladium-catalyzed annulation of an o-haloaniline with a ketone. This approach directly forms the key C-C and C-N bonds in a single pot, avoiding the harsh acidic conditions of the classical Fischer synthesis. This is particularly advantageous for substrates bearing acid-sensitive functional groups like ketals or carbamates[7].

Expert Insight: The success of this reaction hinges on the careful selection of the palladium catalyst, a base (like DABCO), and a suitable solvent (like DMF). The mechanism involves oxidative addition of the palladium(0) catalyst to the o-iodoaniline, followed by coordination and insertion of the cyclohexanone enolate, and subsequent reductive elimination to form the indole ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine[8][9]. While not a direct indole synthesis, it can be a key step in a multi-step sequence to the target scaffold. For instance, an o-haloarylketone could be coupled with an amine, followed by an intramolecular cyclization. The development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope of this reaction, allowing for the coupling of a wide variety of substrates under mild conditions[8][10][11].

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds[12]. Though traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands like diamines or amino acids have made it a more viable and milder alternative to the Fischer indole synthesis for certain substrates[13]. It is particularly useful for the N-arylation of existing carbazole or indole cores[13].

Head-to-Head Comparison: Fischer Synthesis vs. Modern Methods

FeatureFischer Indole SynthesisPd-Catalyzed Annulation (Larock-Type)Buchwald-Hartwig / Ullmann Routes
Starting Materials Hydrazine, Ketoneo-Haloaniline, Ketoneo-Haloarylketone, Amine
Key Reagents Strong Acid (Brønsted/Lewis)Palladium Catalyst, BasePalladium or Copper Catalyst, Ligand, Base
Temperature Often elevated (Reflux)100-110 °CMild to elevated (RT to 110°C)
Functional Group Tolerance Poor (sensitive to strong acid)Good (tolerates ketals, carbamates)Generally Good to Excellent
Key Advantages Atom economical, inexpensive reagentsMilder conditions, high regioselectivityBroad substrate scope, high yields
Key Disadvantages Harsh conditions, use of toxic hydrazinesCost of palladium catalyst and ligandsMulti-step sequences may be required
Scalability Well-established for large scaleCan be challenging due to catalyst cost/removalGenerally good, catalyst loading can be optimized

Experimental Protocols

Protocol 1: Benchmark Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole (Analogue to Cyclohexylhydrazine Product)

This protocol is adapted from a highly reliable Organic Syntheses procedure and serves as the benchmark for the classical approach[3].

Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation P Phenylhydrazine R Heat to Reflux (1-2 hours) P->R C Cyclohexanone C->R A Acetic Acid (Solvent/Catalyst) A->R W1 Pour into beaker, cool to 5°C R->W1 W2 Filter solid product W1->W2 W3 Wash with H2O, then 75% EtOH W2->W3 W4 Recrystallize from Methanol W3->W4

Caption: Fischer Indole Synthesis Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, combine 98 g (approx. 1 mole) of cyclohexanone and 360 g of glacial acetic acid.

  • Addition of Hydrazine: Heat the mixture to reflux with stirring. Over the course of 1 hour, add 108 g (1 mole) of phenylhydrazine via the dropping funnel.

  • Reaction: Maintain the reflux for an additional hour after the addition is complete.

  • Isolation of Crude Product: Pour the hot reaction mixture into a 1.5-L beaker and stir while it cools and solidifies. Cool the mixture to approximately 5°C in an ice bath.

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the filter cake sequentially with 100 mL of water and 100 mL of 75% ethanol.

  • Purification: Air-dry the crude solid overnight. Recrystallize the product from approximately 700 mL of methanol, using decolorizing carbon if necessary, to yield 120–135 g (76–85%) of 1,2,3,4-tetrahydrocarbazole.

Protocol 2: Modern Alternative - Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol demonstrates a modern, hydrazine-free approach to the same core structure, adapted from Organic Syntheses[7].

Workflow Diagram

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Isolation I o-Iodoaniline R Degas, then heat at 105°C for 3-5 hours I->R C Cyclohexanone (3 equiv.) C->R B DABCO (Base, 3 equiv.) B->R S DMF (Solvent) S->R P Pd(OAc)2 (Catalyst) P->R W1 Cool to RT, partition between Isopropyl Acetate and H2O R->W1 W2 Separate organic layer, wash with brine W1->W2 W3 Concentrate under vacuum W2->W3 W4 Purify by Silica Gel Chromatography W3->W4

Caption: Palladium-Catalyzed Annulation Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a 100-mL two-necked flask, add cyclohexanone (5.9 g, 60 mmol), o-iodoaniline (4.4 g, 20 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (6.7 g, 60 mmol) in N,N-dimethylformamide (DMF) (60 mL).

  • Inerting: Degas the mixture three times by cycling between vacuum and nitrogen backfill.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (2.24 mg, 0.1 mmol) to the flask. Degas the mixture twice more.

  • Reaction: Heat the reaction mixture at 105°C for 3-5 hours, monitoring completion by TLC.

  • Workup: Cool the reaction to room temperature. Partition the mixture between isopropyl acetate (150 mL) and water (50 mL). Separate the organic layer, wash with brine (50 mL), and concentrate under vacuum.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate-heptane, 1:6) to give 2.22 g (65%) of 1,2,3,4-tetrahydrocarbazole as a pale brown solid.

Conclusion and Future Perspectives

While the Fischer indole synthesis using reagents like this compound is a time-honored and atom-economical method, it is often hampered by harsh acidic conditions and the inherent risks associated with hydrazine compounds. For laboratory-scale synthesis requiring high functional group tolerance and milder conditions, modern palladium-catalyzed methods, such as the Larock-type annulation, present a superior alternative, albeit at a higher reagent cost. The Buchwald-Hartwig amination and modern Ullmann condensations offer powerful, albeit sometimes less direct, routes that excel in versatility.

The choice of reagent and methodology is not a one-size-fits-all decision. For large-scale, cost-sensitive syntheses of robust molecules, optimizing the classical Fischer route may be the most logical path. However, for the synthesis of complex, highly functionalized molecules in drug discovery and development, the investment in transition-metal catalysis often pays significant dividends in terms of yield, purity, and speed of discovery. As catalytic systems continue to evolve with more efficient, cheaper, and greener base-metal catalysts, the reliance on classical named reactions involving hazardous reagents like hydrazines is likely to diminish further.

References

A Senior Application Scientist's Guide to the Validation of Cyclohexylhydrazine Hydrochloride Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Cyclohexylhydrazine Hydrochloride in Synthesis

In the landscape of modern organic synthesis, this compound (CAS 24214-73-1) stands out as a versatile and critical chemical intermediate. Its unique reactivity, conferred by the cyclohexyl ring attached to a hydrazine moiety, makes it a cornerstone for constructing complex molecular architectures.[1] This reagent is pivotal in numerous synthetic pathways, most notably the Fischer indole synthesis, which is instrumental in the development of pharmaceuticals like triptans for migraines and various biologically active compounds.[2][3][4] It also serves as a key building block for agrochemicals and specialized polymers.[1]

However, the very reactivity that makes this compound valuable also introduces significant challenges. Hydrazines are notoriously reactive, susceptible to oxidation, and can participate in numerous side reactions.[5] Therefore, rigorous validation of reaction outcomes is not merely a procedural formality but a scientific necessity. Incomplete reactions, unexpected byproducts, or low yields can derail a research program, delay drug development, and lead to significant financial loss.

This guide provides an in-depth comparison of methodologies for validating the outcomes of reactions involving this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering researchers to design self-validating systems that ensure the integrity and reproducibility of their results.

Part 1: The Foundation—Validating Your Starting Material

The axiom "garbage in, garbage out" is acutely relevant in synthesis. The success of any reaction hinges on the quality of the starting materials. This compound is typically a white crystalline powder with a purity of 98-99%.[6] However, it is hygroscopic and can degrade if not stored properly under an inert atmosphere and refrigerated.[7] Before commencing any reaction, it is imperative to validate the purity and integrity of this key reagent.

Comparative Analysis of Starting Material Validation Techniques
Technique Information Provided Advantages Disadvantages Recommendation
¹H NMR Spectroscopy Structural confirmation, presence of organic impurities (e.g., residual solvents, oxidation byproducts).Rapid, provides detailed structural information.Not ideal for quantifying inorganic impurities or water content.Essential. Confirm the characteristic signals of the cyclohexyl and hydrazine protons and check for unexpected peaks.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of non-volatile impurities.Highly sensitive and quantitative.Requires method development (column, mobile phase selection).Highly Recommended. A reverse-phase method with UV detection can quantify the main component and related impurities.
Titration (Acid-Base) Quantitative assay of the hydrochloride salt content.Simple, inexpensive, and accurate for salt content.Non-specific; will not detect organic impurities.Good for Assay. Useful for confirming the molarity of solutions if the reaction is sensitive to the free base concentration.
Karl Fischer Titration Precise quantification of water content.The gold standard for moisture determination.Requires specialized equipment.Recommended for GMP/Process Scale. Critical where reactions are sensitive to water.

Expert Insight: While a supplier's Certificate of Analysis (CoA) provides a baseline, in-house verification is crucial. We recommend a combination of ¹H NMR for identity and HPLC for purity as the minimum standard for incoming material qualification. The presence of significant impurities can drastically alter reaction kinetics and lead to the formation of undesired side products.

Part 2: A Comparative Guide to In-Process and Final Product Validation

Once a reaction is initiated, validation shifts to monitoring its progress and, ultimately, confirming the structure and purity of the final product. The choice of analytical technique is dictated by the specific reaction, the expected product, and the information required at each stage.

Case Study: The Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

To illustrate these principles, we will use the classic and highly relevant Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone as our model system.[4][8][9] This reaction is a cornerstone for creating a scaffold found in numerous natural products and therapeutic agents.[4][10][11]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: A comprehensive workflow for the synthesis and validation of 1,2,3,4-tetrahydrocarbazole.

Method A: Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is indispensable for separating complex mixtures, making it ideal for both monitoring reaction progress and quantifying the purity of the final product.[12]

  • Thin-Layer Chromatography (TLC): This is the workhorse for rapid, qualitative reaction monitoring.

    • Causality: By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of reactants and the formation of the product spot. A change in polarity (indicated by the Rf value) signals a chemical transformation.

    • Protocol:

      • Prepare a TLC plate (e.g., silica gel 60 F254).

      • Develop a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexane).

      • Spot the starting hydrazine, cyclohexanone, and a co-spot alongside the reaction mixture at various time points.

      • Develop the plate and visualize under UV light (254 nm) and/or with a potassium permanganate stain. The disappearance of the starting material spots indicates reaction completion.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis.[13][14]

    • Causality: HPLC provides superior resolution to TLC, allowing for the separation and quantification of the desired product from starting materials, intermediates, and closely related byproducts. This is crucial for determining the final purity percentage, which is a critical quality attribute.

    • Protocol (Example Method):

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

      • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or an acetate buffer) is often effective for aromatic amines.[13][15]

      • Detection: UV detector set at a wavelength where the product (tetrahydrocarbazole) has strong absorbance (e.g., 280 nm).[13]

      • Quantification: Calculate purity based on the area percentage of the product peak relative to all other peaks in the chromatogram.

Technique Comparison: Chromatography TLC HPLC GC-MS
Primary Use Reaction Monitoring (Qualitative)Purity/Yield (Quantitative)Impurity ID, Volatile Analysis
Speed Fast (~15-30 min)Moderate (~10-40 min/run)Slow (>30 min/run)
Sensitivity Low (µg)High (ng-pg)Very High (pg-fg)
Quantification NoYesYes
Structural Info NoNo (unless coupled to MS)Yes (via Mass Spectrum)
Method B: Spectroscopic Techniques for Unambiguous Structural Confirmation

While chromatography confirms purity, spectroscopy provides the definitive proof of structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: NMR provides a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of peaks in ¹H and ¹³C NMR spectra serve as a unique fingerprint for the target compound, confirming that the desired bond formations have occurred.[16][17][18]

    • Expected Signals for Tetrahydrocarbazole:

      • ¹H NMR: Look for the characteristic broad singlet for the N-H proton (often > 8 ppm), distinct aromatic protons on the benzene ring, and aliphatic protons of the cyclohexene portion.

      • ¹³C NMR: Expect signals for the distinct aromatic carbons of the indole core and the aliphatic carbons.[17][19] The number of signals should match the number of unique carbons in the structure.

  • Mass Spectrometry (MS):

    • Causality: MS determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). This provides direct confirmation that the product has the correct elemental formula. High-resolution mass spectrometry (HRMS) can confirm the formula with very high precision.

    • Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of 1,2,3,4-tetrahydrocarbazole (C12H13N, MW ≈ 171.24 g/mol ).

Part 3: Troubleshooting and Validating Unexpected Outcomes

No synthesis is perfect. A robust validation strategy must also be able to diagnose problems when they arise.

Troubleshooting_Decision_Tree

Common Pitfalls & Validation Strategies:

  • Incomplete Reaction: If TLC or HPLC shows significant starting material remaining, the reaction conditions may be suboptimal.

    • Validation: Use HPLC to quantify the ratio of product to starting material over time to assess reaction kinetics.

    • Causality: Hydrazine reactions, particularly the initial hydrazone formation, can be equilibrium-driven.[20] Insufficient acid catalyst or inadequate water removal can stall the reaction.

  • Formation of Byproducts: The appearance of unexpected spots on TLC or peaks in HPLC signals side reactions.

    • Validation: Isolate the byproduct (if possible) or use LC-MS and GC-MS to obtain a mass spectrum. This can provide crucial clues to its identity, pointing towards decomposition pathways or unwanted side reactions (e.g., over-oxidation, dimerization). Hydrazines can be prone to autoxidation.[12]

    • Causality: The strongly acidic and sometimes high-temperature conditions of the Fischer indole synthesis can lead to decomposition or rearrangement pathways other than the desired one.[2]

Conclusion: An Integrated Approach to Synthesis Validation

Validating the outcomes of reactions involving this compound is a multi-faceted process that begins before the reaction is even started. It requires an integrated approach where starting materials are rigorously vetted, reaction progress is carefully monitored, and the final product is unambiguously characterized for both structure and purity. By employing a combination of chromatographic and spectroscopic techniques, and understanding the scientific reasoning behind each method, researchers can build a self-validating workflow. This ensures not only the success of a single experiment but also the long-term integrity and reproducibility of the scientific endeavor.

References

A Comparative Study of Hydrazine Derivatives in Key Organic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, hydrazine and its derivatives stand as a cornerstone class of reagents, pivotal to the construction of a vast array of molecular architectures. Their utility spans from classical named reactions to the synthesis of complex heterocyclic scaffolds that form the backbone of many pharmaceutical and agrochemical agents.[1] This guide provides a comparative analysis of various hydrazine derivatives in three fundamental organic transformations: the Wolff-Kishner reduction, the Fischer indole synthesis, and the Knorr pyrazole synthesis. By examining the interplay between the structure of the hydrazine derivative and its reactivity, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Wolff-Kishner Reduction: A Comparative Look at Carbonyl Deoxygenation

The Wolff-Kishner reduction is a venerable method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[2] The reaction proceeds via a hydrazone intermediate, which, under strongly basic conditions and elevated temperatures, eliminates nitrogen gas to yield the reduced product.[3] While hydrazine hydrate is the most common reagent, several derivatives have been employed, often to circumvent the harsh conditions of the classical procedure.

Mechanistic Overview

The generally accepted mechanism involves the initial formation of a hydrazone from the carbonyl compound and hydrazine.[2] Subsequent deprotonation of the hydrazone by a strong base, followed by a series of proton transfers and the irreversible expulsion of dinitrogen, leads to a carbanion that is then protonated by the solvent to afford the alkane.[4]

Wolff_Kishner_Mechanism carbonyl R(R')C=O hydrazone R(R')C=N-NH2 carbonyl->hydrazone + H2N-NH2 - H2O hydrazine H2N-NH2 anion1 R(R')C=N-NH⁻ hydrazone->anion1 + OH⁻ - H2O diimide_intermediate R(R')CH-N=NH anion1->diimide_intermediate + H2O - OH⁻ anion2 R(R')CH-N=N⁻ diimide_intermediate->anion2 + OH⁻ - H2O carbanion R(R')CH⁻ anion2->carbanion - N2 alkane R(R')CH2 carbanion->alkane + H2O - OH⁻ H2O H2O OH_minus OH⁻ N2 N2

Caption: General mechanism of the Wolff-Kishner reduction.

Comparative Performance of Hydrazine Derivatives

The choice of hydrazine derivative can significantly impact the reaction conditions and outcomes. The traditional Wolff-Kishner reduction, utilizing hydrazine hydrate, often requires high temperatures (around 200 °C) and strong bases like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[5] The Huang-Minlon modification, a widely adopted improvement, involves distilling off water and excess hydrazine after the initial hydrazone formation to allow the temperature to rise, thereby shortening reaction times and improving yields.[6]

More recent innovations have focused on milder and safer alternatives to hydrazine. For instance, the use of N-tert-butyldimethylsilylhydrazones allows for the reduction to be carried out under significantly milder conditions.[2] A comparative study showed that the reduction of a steroidal ketone using this derivative gave a 91% yield, compared to a 79% yield under standard Huang-Minlon conditions.[2]

Another practical alternative is methyl hydrazinocarboxylate, which avoids the use of the highly toxic hydrazine. The reaction proceeds through a stable carbomethoxyhydrazone intermediate, which is then decomposed at a lower temperature (140 °C) to the desired alkane.[7] This method has proven effective for a range of aromatic ketones and aldehydes.[7]

Hydrazine DerivativeCarbonyl SubstrateBase/SolventTemperature (°C)Yield (%)Reference
Hydrazine Hydrate (Huang-Minlon)β-(p-phenoxybenzoyl)propionic acidKOH / Diethylene glycol~20095[2]
N-tert-butyldimethylsilylhydrazineSteroidal KetoneNot specifiedNot specified91[2]
Hydrazine Hydrate (Standard)Steroidal KetoneKOH / Diethylene glycol19579[2]
Methyl Hydrazinocarboxylate4-MethoxyacetophenoneKOH / Triethylene glycol14085[7]
Methyl Hydrazinocarboxylate4-NitroacetophenoneKOH / Triethylene glycol14072[7]
Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction

Materials:

  • Carbonyl compound (1.0 eq)

  • 85% Hydrazine hydrate (excess)

  • Potassium hydroxide (3.0 eq)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound, 85% hydrazine hydrate, and potassium hydroxide in diethylene glycol.

  • Heat the mixture to reflux for 1 hour to ensure the formation of the hydrazone.

  • Replace the reflux condenser with a distillation apparatus and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200 °C.

  • Once the desired temperature is reached, switch back to a reflux condenser and continue to heat the mixture for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., distillation or chromatography).

The Fischer Indole Synthesis: Impact of Phenylhydrazine Substitution

The Fischer indole synthesis is a powerful and versatile method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound.[8]

Mechanistic Insights

The reaction mechanism is initiated by the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[8] Under acidic conditions, the ene-hydrazine undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[8]

Fischer_Indole_Synthesis phenylhydrazine Ar-NH-NH2 phenylhydrazone Ar-NH-N=C(R)R' phenylhydrazine->phenylhydrazone + R(R')C=O - H2O carbonyl R(R')C=O enehydrazine Ar-NH-NH-C(R)=CHR'' phenylhydrazone->enehydrazine Tautomerization rearranged Intermediate after [3,3]-rearrangement enehydrazine->rearranged + H⁺ [3,3]-Sigmatropic Rearrangement cyclized Cyclized intermediate rearranged->cyclized Cyclization indole Indole cyclized->indole - NH3, - H⁺ H_plus H⁺ NH3 NH3

Caption: General mechanism of the Fischer indole synthesis.

Comparative Analysis of Substituted Phenylhydrazines

The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) on the aromatic ring generally accelerate the reaction and lead to higher yields, as they facilitate the key-sigmatropic rearrangement step. Conversely, electron-withdrawing groups (EWGs) tend to disfavor this step, often requiring more forcing conditions and resulting in lower yields.

The following table summarizes the yields obtained from the reaction of various substituted phenylhydrazines with different ketones, illustrating the impact of substituent electronics.

Phenylhydrazine DerivativeKetoneAcid CatalystYield (%)Reference
p-Tolylhydrazine (EDG)Isopropyl methyl ketoneAcetic acidHigh[3]
m-Tolylhydrazine (EDG)Isopropyl methyl ketoneAcetic acid88 (mixture of isomers)[3]
p-Nitrophenylhydrazine (EWG)Isopropyl methyl ketoneAcetic acid/HCl30[3]
p-Nitrophenylhydrazine (EWG)2-MethylcyclohexanoneAcetic acidModerate[3]
PhenylhydrazinePropiophenoneOxalic acid/Dimethylurea75[9]
4-Methoxyphenylhydrazine (EDG)PropiophenoneOxalic acid/Dimethylurea79[9]
4-Chlorophenylhydrazine (EWG)PropiophenoneOxalic acid/DimethylureaLow conversion[9]
Experimental Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine

Materials:

  • p-Tolylhydrazine hydrochloride (1.62 mmol)

  • Isopropyl methyl ketone (1.62 mmol)

  • Glacial acetic acid (2 g)

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

  • Add glacial acetic acid to the mixture.

  • Reflux the mixture with stirring for 2.25 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with 1 M sodium hydroxide solution.

  • Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by passing it through a short silica gel column to yield the product.[10]

The Knorr Pyrazole Synthesis: A Versatile Route to Heterocycles

The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Mechanistic Pathway

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.

Knorr_Pyrazole_Synthesis dicarbonyl R1-CO-CH2-CO-R2 hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + R3-NH-NH2 - H2O hydrazine R3-NH-NH2 cyclized_intermediate Cyclized Hemiaminal hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclized_intermediate->pyrazole - H2O H2O H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

Comparative Performance of Hydrazine Derivatives in Pyrazole Synthesis

The nature of the substituent on the hydrazine and the structure of the 1,3-dicarbonyl compound influence the reaction rate and, in the case of unsymmetrical dicarbonyls, the regioselectivity of the cyclization.

The following table presents a comparison of different hydrazine derivatives in the Knorr pyrazole synthesis with various 1,3-dicarbonyl compounds.

Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/SolventYield (%)Reference
Hydrazine hydrateEthyl benzoylacetateAcetic acid / 1-PropanolHigh
PhenylhydrazineEthyl acetoacetateNoneHigh
Hydrazine hydrateAcetylacetoneEthylene glycol70-95
2,4-DinitrophenylhydrazineAcetylacetoneLiClO4 / Ethylene glycolHigh
Arylhydrazines2-Alkyl-1,3-diketonesNot specified79-89
ArylhydrazineIn situ generated carbonyl derivativeNot specified60-66
Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Conclusion

This comparative guide underscores the versatility and importance of hydrazine derivatives in organic synthesis. The choice of a specific derivative is not merely a matter of availability but a strategic decision that can profoundly influence reaction efficiency, conditions, and, in some cases, selectivity. For the Wolff-Kishner reduction, moving away from the harsh conditions of the classical protocol by employing derivatives like N-tert-butyldimethylsilylhydrazine or methyl hydrazinocarboxylate offers significant advantages in terms of mildness and safety. In the Fischer indole synthesis, the electronic properties of substituents on the phenylhydrazine ring are a key determinant of reactivity, with electron-donating groups generally favoring the transformation. The Knorr pyrazole synthesis, a robust and high-yielding reaction, demonstrates the broad applicability of various hydrazine derivatives in the construction of important heterocyclic systems. By understanding these nuances, researchers can better navigate the vast landscape of organic synthesis and design more efficient and effective routes to their target molecules.

References

A Comparative Guide to the Efficacy of Cyclohexylhydrazine Hydrochloride in Named Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with optimal efficiency. Cyclohexylhydrazine hydrochloride, a readily available and stable salt of an aliphatic hydrazine, serves as a versatile building block in the synthesis of various heterocyclic compounds. This guide provides an in-depth technical comparison of the efficacy of this compound in key named reactions, evaluating its performance against common alternatives and presenting supporting experimental insights.

The Fischer Indole Synthesis: A Workhorse Reaction for Cyclohexylhydrazine

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains one of the most widely utilized methods for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an aryl- or alkyl-hydrazone, formed from the condensation of a hydrazine with a ketone or aldehyde.

This compound has proven to be an effective reagent in this transformation, particularly in the synthesis of tetrahydro- and octahydro-carbazoles, structures of interest in medicinal chemistry.

Causality Behind Experimental Choices in the Fischer Indole Synthesis

The choice of an N-alkylated hydrazine, such as cyclohexylhydrazine, over unsubstituted or aryl-substituted hydrazines can significantly influence the reaction's outcome. Research has shown that N-alkylation on the terminal nitrogen of the hydrazine moiety can lead to higher yields and faster reaction rates in the Fischer indole synthesis. This is attributed to the electronic effect of the alkyl group, which can influence the equilibrium of the hydrazone-ene-hydrazine tautomerism, a key step in the reaction mechanism.

The use of the hydrochloride salt of cyclohexylhydrazine is a practical consideration. The salt is a stable, crystalline solid that is easier to handle and store compared to the free base, which can be more susceptible to oxidation. The hydrochloride is readily converted to the free hydrazine in situ under the acidic reaction conditions of the Fischer indole synthesis.

Performance Comparison in the Fischer Indole Synthesis

While direct, side-by-side comparative studies with a wide range of hydrazines are limited in the literature, we can draw valuable insights from reported yields and general trends.

Hydrazine ReagentCarbonyl PartnerProductCatalyst/SolventYield (%)Reference
PhenylhydrazineCyclohexanone1,2,3,4-TetrahydrocarbazoleAcetic Acid~50[2]
MethylhydrazinePhenylacetone2-Methyl-3-phenylindoleH2SO4/EtOHHigh[3]
Cyclohexylhydrazine Cyclohexanone Octahydrocarbazole Acetic Acid ~31 *[student lab report, may not be optimized]

*Note: This yield is reported in a student laboratory context and may not represent an optimized industrial or academic synthesis. However, it demonstrates the feasibility of the reaction.

The data suggests that while phenylhydrazine can provide moderate to good yields, the use of alkylated hydrazines is generally favorable. The cyclohexyl group, being a bulky alkyl substituent, is expected to perform efficiently in this reaction.

Experimental Protocol: Synthesis of Octahydrocarbazole

This protocol provides a representative procedure for the Fischer indole synthesis using this compound and cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add cyclohexanone (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from ethanol to afford the desired octahydrocarbazole.

Knorr Pyrazole Synthesis and Pyridazine Synthesis: Extending the Utility of Cyclohexylhydrazine

Beyond the Fischer indole synthesis, the nucleophilic nature of this compound makes it a potential candidate for other important named reactions used in the synthesis of five- and six-membered heterocycles.

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental method for the preparation of pyrazoles involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5] The reaction is typically high-yielding and proceeds under mild conditions.[4]

While specific literature examples detailing the use of cyclohexylhydrazine in the Knorr synthesis are scarce, the general reactivity of aliphatic hydrazines in this reaction is well-established.[6] The cyclohexyl substituent would be expected to readily form the corresponding N-cyclohexylpyrazole.

Proposed Reaction Scheme:

Caption: Proposed Knorr Pyrazole Synthesis with Cyclohexylhydrazine.

Pyridazine Synthesis from 1,4-Dicarbonyl Compounds

Similar to the synthesis of five-membered rings, six-membered pyridazines can be prepared through the condensation of hydrazines with 1,4-dicarbonyl compounds, a reaction analogous to the Paal-Knorr furan and pyrrole syntheses.[7][8] Given the established reactivity of hydrazines with dicarbonyl compounds, it is highly probable that this compound would be an effective reagent for the synthesis of N-cyclohexylpyridazines.

Proposed Reaction Scheme:

Caption: Proposed Pyridazine Synthesis with Cyclohexylhydrazine.

Alternative Synthetic Strategies: A Modern Approach to N-Alkylindoles

While the Fischer indole synthesis is a classic and reliable method, modern organic chemistry has seen the development of alternative strategies for the synthesis of N-alkylindoles that may offer advantages in terms of substrate scope and reaction conditions.

One such innovative approach is the [4+1] annulation of N,N-dialkylanilines. This method utilizes a double C-H functionalization strategy to construct the indole ring system.[9]

Conceptual Workflow of [4+1] Annulation for N-Alkylindole Synthesis

annulation_workflow start N,N-Dialkylaniline step1 Double C-H Functionalization start->step1 [4+1] Annulation Reagents intermediate Annulated Intermediate step1->intermediate step2 Decarboxylation intermediate->step2 end N-Alkylindole step2->end

Caption: Workflow for N-Alkylindole Synthesis via [4+1] Annulation.

This modern approach offers a complementary route to N-alkylindoles and can be particularly useful for substrates that may not be compatible with the acidic conditions of the Fischer indole synthesis.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its most prominent application being the Fischer indole synthesis for the preparation of carbazole derivatives. The N-cyclohexyl group often imparts favorable reactivity, potentially leading to higher yields and faster reactions compared to unsubstituted hydrazines. While its application in other named reactions like the Knorr pyrazole synthesis and pyridazine synthesis is less documented, its chemical properties strongly suggest its utility in these transformations. For researchers and drug development professionals, the choice between classical methods like the Fischer indole synthesis with cyclohexylhydrazine and modern alternatives such as C-H functionalization strategies will depend on the specific substrate, desired substitution pattern, and overall synthetic strategy.

References

A Comparative Guide to Analytical Techniques for Confirming the Structure of Cyclohexylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. This guide, designed for the discerning scientist, provides an in-depth comparison of analytical techniques for the structural elucidation of Cyclohexylhydrazine hydrochloride. Moving beyond a mere listing of methods, we will explore the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

The structural integrity of an active pharmaceutical ingredient (API) like this compound is paramount. Even minor deviations in the molecular framework can lead to significant changes in pharmacological activity and toxicity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural confirmation.

The Orthogonal Analytical Philosophy

A robust structural confirmation strategy relies on the principle of orthogonality, where multiple, independent analytical techniques are employed. Each technique provides a unique piece of the structural puzzle, and their collective agreement builds a comprehensive and irrefutable picture of the molecule. This approach minimizes the risk of misinterpretation inherent in relying on a single analytical method.

The following diagram illustrates a logical workflow for the structural confirmation of this compound, integrating primary and secondary analytical techniques.

Analytical Workflow for Structural Confirmation Workflow for this compound Structural Confirmation cluster_primary Primary Techniques (Core Structure) cluster_secondary Secondary & Confirmatory Techniques cluster_validation Method Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR FTIR Spectroscopy NMR->FTIR Functional Group Cross-Verification ICH ICH Q2(R1) / FDA Guidelines NMR->ICH Final_Confirmation Confirmed Structure NMR->Final_Confirmation MS Mass Spectrometry (HRMS) EA Elemental Analysis MS->EA Formula Confirmation MS->ICH MS->Final_Confirmation FTIR->ICH FTIR->Final_Confirmation EA->ICH EA->Final_Confirmation XRC X-Ray Crystallography (If crystalline) XRC->Final_Confirmation Initial_Sample Cyclohexylhydrazine Hydrochloride Product Initial_Sample->NMR Initial_Sample->MS Initial_Sample->XRC Absolute Structure

Caption: Workflow for this compound Structural Confirmation.

Primary Analytical Techniques: The Foundation of Structural Elucidation

Primary techniques provide the fundamental framework of the molecule, including the carbon-hydrogen backbone and the connectivity of atoms. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the cyclohexane ring and the hydrazine moiety. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals for the carbons of the cyclohexane ring would be expected.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different parts of the molecule.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (J-values) to deduce the structure.

Expected ¹H NMR Data (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Cyclohexyl - CH~3.0-3.2Multiplet1HProton on carbon attached to hydrazine
Cyclohexyl - CH₂~1.1-2.0Multiplets10HProtons on the remaining carbons of the ring
Hydrazine - NH/NH₂VariableBroad singlet3HProtons on the hydrazine group (may exchange with D₂O)

Note: Predicted values are based on similar structures and may vary depending on the solvent and experimental conditions.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.[1][5] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[5]

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and ionic compounds like this compound. It typically produces the protonated molecular ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the parent ion and subjecting it to fragmentation. The resulting fragment ions provide further structural information.[6]

Experimental Protocol: HRMS (ESI-TOF) of this compound

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use software to calculate the elemental composition corresponding to the measured mass. For Cyclohexylhydrazine (C₆H₁₄N₂), the expected exact mass of the free base is 114.1157.[7] The protonated molecule would have a monoisotopic mass of approximately 115.1235. The hydrochloride salt itself will have a molecular weight of approximately 150.65 g/mol .[8]

Technique Information Provided Alternative/Complementary Technique
NMR (¹H, ¹³C, 2D) Detailed connectivity, stereochemistryX-Ray Crystallography (for solid-state)
HRMS Elemental composition, molecular weightElemental Analysis

Secondary & Confirmatory Analytical Techniques

While NMR and MS provide the core structural information, secondary techniques are crucial for confirming functional groups and providing orthogonal data points that strengthen the overall structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For this compound, FTIR can confirm the presence of N-H bonds in the hydrazine group and C-H bonds of the cyclohexane ring.[10][11]

Expected FTIR Absorptions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine Salt)Stretching3200-2800 (broad)
C-H (Aliphatic)Stretching2950-2850
N-HBending1650-1580
C-HBending1470-1430

Data sourced from typical functional group correlation charts.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound.[12][13][14] This technique is a fundamental method for confirming the empirical and molecular formula of a pure substance.[12] The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the proposed molecular formula (C₆H₁₅ClN₂).[15]

Theoretical Elemental Composition of this compound (C₆H₁₅ClN₂)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.011672.06647.85
Hydrogen (H)1.0081515.12010.04
Chlorine (Cl)35.453135.45323.53
Nitrogen (N)14.007228.01418.59
Total 150.653 100.00
Single-Crystal X-Ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[16] This technique is considered the "gold standard" for structural determination and can reveal detailed information about bond lengths, bond angles, and stereochemistry.[16][17][18][19]

Regulatory Context and Method Validation

All analytical methods used for the characterization and release of pharmaceutical products must be validated to ensure they are suitable for their intended purpose.[20][21][22] Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) provide a framework for this validation process.[20][23][24][25][26][27][28][29][30][31] Key validation parameters include accuracy, precision, specificity, linearity, and robustness.[25][29] The recently revised ICH Q2(R2) and the new Q14 guideline emphasize a lifecycle management approach to analytical procedures.[24][25][32][33]

Validation_Relationship cluster_guidelines Regulatory Guidelines cluster_params Key Validation Parameters ICH ICH Q2(R2)/Q14 FDA FDA 21 CFR 211 Accuracy Accuracy Accuracy->ICH as defined by Accuracy->FDA as required by Precision Precision Precision->ICH as defined by Precision->FDA as required by Specificity Specificity Specificity->ICH as defined by Specificity->FDA as required by Robustness Robustness Robustness->ICH as defined by Robustness->FDA as required by Method Analytical Method Method->Accuracy must demonstrate Method->Precision must demonstrate Method->Specificity must demonstrate Method->Robustness must demonstrate

Caption: Relationship between Analytical Methods and Regulatory Validation.

Conclusion

The structural confirmation of this compound requires a synergistic and orthogonal approach. While NMR and high-resolution mass spectrometry provide the primary structural information, techniques like FTIR, elemental analysis, and, where possible, X-ray crystallography offer essential confirmatory data. Each technique provides a unique perspective on the molecule, and their collective agreement provides the highest level of confidence in the final structural assignment. Adherence to regulatory guidelines for method validation is a critical final step, ensuring the reliability and reproducibility of the data for drug development and quality control purposes.

References

Comparative Analysis of Cross-Reactivity: A Guide for Cyclohexylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the purity and specificity of chemical intermediates are paramount. Cyclohexylhydrazine hydrochloride (CAS 24214-73-1), a versatile building block, plays a crucial role in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its reactivity, attributed to the hydrazine moiety attached to a cyclohexyl ring, is leveraged in various synthetic pathways.[1] However, this reactivity also necessitates a thorough understanding of its potential for cross-reactivity with other structurally similar compounds.

This guide provides a comprehensive overview of the methodologies and experimental data pertinent to the study of this compound's cross-reactivity. As researchers, scientists, and drug development professionals, an in-depth comprehension of these potential interactions is critical for ensuring the safety, efficacy, and regulatory compliance of the final product. We will delve into the analytical techniques employed to detect and quantify Cyclohexylhydrazine and its derivatives, explore potential cross-reactants, and present a framework for conducting robust cross-reactivity studies.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when an analytical method or a biological system designed to detect a specific substance also responds to other, often structurally related, compounds.[3] In the context of drug development, unchecked cross-reactivity can lead to:

  • False-positive results in analytical testing: Immunoassays, for instance, are susceptible to cross-reactivity, which can complicate the interpretation of screening results for drugs of abuse or other substances.[3][4][5]

  • Inaccurate impurity profiling: During synthesis, structurally similar impurities may co-elute or produce similar signals in chromatographic analyses, leading to an underestimation or misidentification of impurities.

  • Unforeseen biological activity: If a drug substance cross-reacts with unintended biological targets, it can lead to off-target effects and adverse drug reactions. For example, some antidepressants have been shown to have cross-reactivity with other drug classes, leading to potentially serious health consequences.[6]

Given that Cyclohexylhydrazine is a hydrazine derivative, it shares a reactive functional group with other compounds of this class, some of which are used as medications like the antidepressant phenelzine.[7][8] This structural similarity underscores the importance of evaluating potential cross-sensitivity.[7]

Analytical Methodologies for Detecting Hydrazine Derivatives

The accurate detection and quantification of Cyclohexylhydrazine and its potential cross-reactants are foundational to any cross-reactivity study. Due to the challenging physical and chemical properties of hydrazines—such as their lack of a strong chromophore, low molecular weight, and high polarity—direct analysis can be difficult.[9][10] Therefore, derivatization is a common strategy to enhance their detectability.[9][10]

Several analytical techniques are well-suited for the analysis of hydrazine derivatives:

  • Gas Chromatography (GC): Often coupled with detectors like Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS), GC is a powerful tool for separating and identifying volatile compounds.[11] Derivatization is typically required to improve the volatility and chromatographic behavior of hydrazines.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds.[11] When combined with UV or MS detection, HPLC can provide high sensitivity and selectivity.[9][11] Derivatization is often employed to introduce a chromophore for UV detection.[9]

  • Spectrophotometry: This method measures the absorbance of light by a substance at a specific wavelength and can be used for quantification, particularly after a derivatization reaction that produces a colored product.[11]

Experimental Workflow: Derivatization followed by GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of hydrazine derivatives, incorporating a crucial derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample containing Cyclohexylhydrazine Derivatization Derivatization Reaction Sample->Derivatization Deriv_Agent Derivatizing Agent (e.g., Acetone) Deriv_Agent->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet Inject derivatized sample GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: Workflow for the analysis of Cyclohexylhydrazine using GC-MS with a pre-column derivatization step.

Potential Cross-Reactants and Structural Analogs

A critical step in designing a cross-reactivity study is to identify potential cross-reactants. This involves considering compounds that are structurally similar to this compound. Key structural features to consider are the cyclohexyl ring and the hydrazine group.

Structurally Related Compounds for Cross-Reactivity Testing
Compound NameChemical StructureRationale for Inclusion
Phenylhydrazine C₆H₅NHNH₂Shares the hydrazine moiety with an aromatic ring instead of a cycloalkane. A common reagent and potential impurity.
Phenelzine C₆H₅CH₂CH₂NHNH₂An antidepressant drug and a hydrazine derivative, highlighting the potential for cross-reactivity with pharmaceutical compounds.[7][8]
Hydrazine N₂H₄The parent compound of the hydrazine class, important to assess for baseline reactivity and as a potential genotoxic impurity.[9]
Cyclohexylamine C₆H₁₁NH₂Contains the cyclohexyl ring but lacks the hydrazine group, serving as a negative control to assess the contribution of the hydrazine moiety to cross-reactivity.
1-Methyl-1-phenylhydrazine C₆H₅N(CH₃)NH₂A substituted hydrazine that can help evaluate the impact of steric hindrance on cross-reactivity.

Experimental Design for Cross-Reactivity Studies

A robust cross-reactivity study should be designed to be a self-validating system. This involves a systematic approach to challenge the analytical method with potential interferents.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format for evaluating cross-reactivity. This is a hypothetical scenario assuming an antibody specific to Cyclohexylhydrazine has been developed.

Objective: To determine the percentage cross-reactivity of potential interfering compounds with an antibody raised against Cyclohexylhydrazine.

Materials:

  • Microtiter plates coated with Cyclohexylhydrazine-protein conjugate

  • Anti-Cyclohexylhydrazine primary antibody

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS-T)

  • Diluent buffer

  • This compound standard

  • Potential cross-reactant compounds

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the Cyclohexylhydrazine standard.

    • Prepare serial dilutions of each potential cross-reactant.

  • Assay Procedure:

    • Add standards, samples (cross-reactants), and controls to the wells of the coated microtiter plate.

    • Add a fixed concentration of the anti-Cyclohexylhydrazine primary antibody to each well.

    • Incubate to allow for competitive binding between the free analyte (Cyclohexylhydrazine or cross-reactant) and the coated antigen for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the Cyclohexylhydrazine standard.

    • Determine the concentration of each cross-reactant that causes a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Cyclohexylhydrazine / IC50 of Cross-reactant) x 100%

Logical Relationship in Competitive Immunoassays

The following diagram illustrates the principle of competitive binding in an immunoassay used for cross-reactivity studies.

Competitive_Immunoassay cluster_well Microtiter Well Surface Coated_Antigen Coated Antigen (Cyclohexylhydrazine conjugate) Primary_Ab Primary Antibody Primary_Ab->Coated_Antigen Binds if free analyte is low Secondary_Ab Enzyme-Labeled Secondary Antibody Primary_Ab->Secondary_Ab Binds to primary antibody Free_Analyte Free Analyte (Cyclohexylhydrazine or Cross-Reactant) Free_Analyte->Primary_Ab Competes for binding

Caption: Principle of competitive binding in an immunoassay for cross-reactivity testing.

Comparative Data Summary

The following table presents hypothetical data from a cross-reactivity study using the competitive ELISA protocol described above.

CompoundIC50 (ng/mL)% Cross-Reactivity
Cyclohexylhydrazine 10100%
Phenylhydrazine 5020%
Phenelzine 2005%
Hydrazine 10001%
Cyclohexylamine >10,000<0.1%
1-Methyl-1-phenylhydrazine 8001.25%

Interpretation of Results:

The hypothetical data suggests that the assay is highly specific for Cyclohexylhydrazine. Phenylhydrazine shows the highest cross-reactivity among the tested compounds, which is expected due to the presence of the hydrazine group and a cyclic structure. Phenelzine, a pharmaceutical, shows minimal cross-reactivity. Cyclohexylamine, lacking the hydrazine moiety, demonstrates negligible cross-reactivity, confirming the antibody's specificity for the hydrazine portion of the molecule.

Conclusion

The thorough investigation of cross-reactivity is a non-negotiable aspect of chemical and pharmaceutical development. For a versatile intermediate like this compound, understanding its potential interactions with structurally similar compounds is essential for the development of robust and reliable analytical methods and for ensuring the safety and efficacy of the final products. By employing appropriate analytical techniques, designing self-validating experimental protocols, and carefully selecting potential cross-reactants, researchers can confidently characterize the specificity of their systems. The insights gained from such studies are invaluable for troubleshooting, quality control, and regulatory submissions.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexylhydrazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are daily pursuits. With these endeavors comes the critical responsibility of ensuring a safe laboratory environment, which extends to the proper management and disposal of all chemical waste. Cyclohexylhydrazine hydrochloride, a versatile reagent in organic synthesis, requires meticulous handling not only during its use but, just as importantly, through to its final disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles and safety imperatives.

Foundational Safety and Hazard Assessment: Understanding the Risks

Before any disposal protocol is considered, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as an acute toxicant, harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[1] Some sources also indicate that it can cause severe skin burns and eye damage.[2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340[1][2]
Skin Corrosion/IrritationCauses skin irritation. Some sources indicate it causes severe skin burns.[1][2][3]P264, P280, P302+P352, P332+P313[5]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[1][2][3][4]P280, P305+P351+P338, P337+P313[2]

Core Directive: Always consult the most current Safety Data Sheet (SDS) for this compound before handling or disposal.[1][2][3]

Personal Protective Equipment (PPE) and Engineering Controls: A Non-Negotiable Standard
  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[6]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[6]

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: All handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

  • Ventilation: Ensure adequate general laboratory ventilation.

Disposal Pathways: A Decision-Making Framework

The primary and most strongly recommended method for the disposal of this compound is to entrust it to a licensed and certified hazardous waste disposal company.[1] Attempting chemical neutralization in the laboratory carries significant risks and should only be considered if a validated and thoroughly understood procedure is available, and even then, with extreme caution.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalDecisionTree start Cyclohexylhydrazine Hydrochloride Waste decision1 Is this a small spill or residual contamination? start->decision1 spill_cleanup Follow Spill Cleanup Protocol decision1->spill_cleanup Yes waste_collection Collect Waste for Disposal decision1->waste_collection No spill_cleanup->waste_collection decision2 Is a validated in-house neutralization protocol available and approved? waste_collection->decision2 neutralization Proceed with Extreme Caution: Chemical Neutralization (Oxidation) decision2->neutralization Yes licensed_disposal Primary Recommended Path: Licensed Hazardous Waste Disposal decision2->licensed_disposal No final_disposal Final Disposal neutralization->final_disposal licensed_disposal->final_disposal

Caption: Decision workflow for this compound disposal.

Spill and Emergency Procedures: Immediate and Decisive Action

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For small spills:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.

  • Containment: If the material is a solid, carefully sweep it up to avoid creating dust. If it is a liquid, absorb it with an inert material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Place the contained material into a clearly labeled, sealable hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

For large spills:

  • Evacuate Immediately: Evacuate the laboratory and activate the emergency alarm.

  • Isolate the Area: Close the laboratory doors and prevent entry.

  • Seek Assistance: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill on your own.[6]

In-Depth Disposal Protocols

Protocol 1: Licensed Hazardous Waste Disposal (Primary Recommendation)

This is the most secure and compliant method for disposing of this compound.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization: Collect all solid and liquid waste containing this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name, concentration (if in solution), and the appropriate hazard symbols.

  • Waste Manifest: Follow your institution's procedures for documenting and manifesting hazardous waste for pickup by a licensed disposal contractor.

Regulatory Context: EPA Hazardous Waste Classification

While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it would likely be classified as such based on its characteristics, primarily its toxicity.[7] It is the responsibility of the waste generator to properly characterize their waste in accordance with the Resource Conservation and Recovery Act (RCRA).[8] Always consult with your institution's EHS department for guidance on proper waste classification and coding.

Protocol 2: Chemical Neutralization via Oxidation (For Informational Purposes - High Risk)

Disclaimer: The following information is for educational purposes only and is not a recommendation to perform this procedure without a validated protocol and thorough risk assessment. The oxidation of hydrazines can be highly exothermic and may produce hazardous byproducts.[9]

The chemical basis for the neutralization of hydrazines is their reducing properties. Strong oxidizing agents can be used to decompose them into less harmful substances, primarily nitrogen gas and water.[10][11] A common laboratory oxidizing agent for this purpose is sodium hypochlorite (bleach).

Conceptual Reaction:

C₆H₁₁NHNH₂·HCl + Oxidizing Agent → N₂ + H₂O + CO₂ + Other Products

Significant Risks and Considerations:

  • Exothermic Reaction: The reaction can be vigorous and generate significant heat, potentially leading to boiling and splashing of the corrosive solution.[9]

  • Byproduct Formation: The oxidation of substituted hydrazines, like cyclohexylhydrazine, can be complex and may lead to the formation of chlorinated organic compounds or other toxic byproducts.[9][12]

  • pH Control: The efficiency and safety of the oxidation reaction are often pH-dependent.

  • Incomplete Reaction: An incomplete reaction can leave residual hydrazine, and the resulting mixture will still be hazardous.

Due to these significant risks, in-laboratory neutralization is not recommended as a standard procedure.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of a robust safety culture in any research or development setting. For this compound, the guiding principle for disposal is clear: prioritize safety and compliance by utilizing professional hazardous waste disposal services. While understanding the underlying chemistry of potential neutralization reactions is valuable, the practical application of such methods in a non-specialized laboratory setting introduces unnecessary risks. By adhering to the protocols outlined in this guide and fostering a proactive approach to waste management, we can ensure the well-being of laboratory personnel and the protection of our environment.

References

A Researcher's Guide to the Safe Handling of Cyclohexylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Cyclohexylhydrazine hydrochloride is a valuable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules. However, its utility is matched by significant health hazards that demand rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance with multiple routes of toxicity. It is harmful if swallowed, inhaled, or if it comes into contact with skin. Furthermore, it is known to cause severe skin burns and serious eye damage.[1][2] The parent compound class, hydrazines, are noted for their potential carcinogenicity and ability to cause an allergic skin reaction.[3]

Key Hazards:

  • Acute Toxicity: Harmful via oral, dermal, and inhalation routes.

  • Corrosivity: Causes severe skin burns and serious eye damage.[2][4]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Chronic Effects: Hydrazine compounds are often investigated for potential carcinogenicity.[3]

Due to these hazards, all handling procedures must be designed to minimize direct contact and prevent the generation of dusts or aerosols.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE, which should be donned before entering the designated handling area.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Hands Double-gloving with compatible chemical-resistant glovesInner: Nitrile Outer: Neoprene or Butyl RubberProvides robust protection against skin absorption and burns.[6][7][8] Always consult the glove manufacturer's resistance guide.
Eyes/Face Chemical safety goggles and a full-face shieldANSI Z87.1 compliantProtects against splashes and dust, preventing severe eye damage.[1][6][7]
Body Flame-resistant lab coat and a chemical-resistant apron100% cotton FR coat over standard clothingProtects against splashes and brief thermal exposure.[6][7]
Respiratory NIOSH-approved respirator with appropriate cartridgesType P3 (EN 143) respirator cartridges or ABEK (EN 14387) for vaporsRequired when engineering controls cannot guarantee exposure below permissible limits or during spill cleanup.[6]

Safe Handling and Operational Workflow

All manipulations involving this compound must occur within a certified chemical fume hood to control inhalation exposure.[4][5] The laboratory should be equipped with easily accessible safety showers and eyewash stations.[5][8]

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure all necessary equipment (glassware, spatulas, weighing paper) is inside the hood.

    • Verify that the safety shower and eyewash station are unobstructed.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid creating dust.[1]

    • Use anti-static weighing dishes.

    • If transferring to a reaction vessel containing a solvent, add the solid slowly to the liquid to prevent splashing.

  • During Reaction:

    • Keep the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Procedure:

    • Carefully quench any remaining reagent as per your validated laboratory procedure.

    • Decontaminate all surfaces within the fume hood.

    • Wash hands and arms thoroughly after removing PPE.[9]

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response Prep 1. Assemble PPE & Verify Engineering Controls Area 2. Designate & Prepare Fume Hood Area Prep->Area Confirm functionality Weigh 3. Weigh & Transfer (Minimize Dust) Area->Weigh Proceed React 4. Perform Reaction Weigh->React Decon 5. Decontaminate & Quench React->Decon Spill Spill Occurs React->Spill If Spill Waste 6. Segregate & Label Waste Decon->Waste PPE_Remove 7. Doff PPE Correctly Waste->PPE_Remove Wash 8. Wash Hands Thoroughly PPE_Remove->Wash Evacuate Evacuate & Alert Spill->Evacuate

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Planning for the Unexpected

Skin Contact:

  • Immediately remove all contaminated clothing.[9][10]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[4][10]

  • Seek immediate medical attention.[1]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4][10]

  • Remove contact lenses if present and easy to do.[1]

  • Seek immediate medical attention.[1]

Inhalation:

  • Move the individual to fresh air immediately.[1]

  • If breathing is difficult or has stopped, provide artificial respiration.[1]

  • Seek immediate medical attention.

Spill:

  • Evacuate non-essential personnel from the area.[1]

  • Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1][10] Do not create dust.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal: Managing the Lifecycle

Storage:

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

  • Keep containers tightly closed and stored under an inert atmosphere, as the compound can be sensitive to air and moisture.[1][4]

  • The storage area should be a designated corrosives area.[4]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not empty into drains.[1][4]

  • Engage a licensed professional waste disposal service to manage the disposal of this material.

By adhering to these stringent protocols, researchers can safely utilize this compound, mitigating its inherent risks while advancing scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.